(R)-Venlafaxine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(1R)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVNVHUZROJLTJ-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H](C1=CC=C(C=C1)OC)C2(CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90430837 | |
| Record name | R-Venlafaxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90430837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93413-46-8 | |
| Record name | Venlafaxine, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093413468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | R-Venlafaxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90430837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VENLAFAXINE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B33212715Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of (R)-Venlafaxine in Neuronal Circuits
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder and anxiety disorders.[1][2] It is administered as a racemic mixture of (R)- and (S)-enantiomers, which exhibit distinct pharmacological activities.[3] This technical guide provides an in-depth examination of the mechanism of action of the (R)-enantiomer of venlafaxine, focusing on its interaction with monoamine transporters, its influence on downstream signaling cascades, and its impact on neuronal circuit function. This document synthesizes quantitative binding data, details key experimental methodologies, and visualizes complex pathways to serve as a comprehensive resource for research and development professionals.
Core Mechanism of Action: Stereoselective Inhibition of Monoamine Transporters
The primary mechanism of action for venlafaxine is the blockade of the serotonin transporter (SERT) and the norepinephrine transporter (NET), which increases the synaptic availability of these neurotransmitters.[4] The drug is a racemic mixture, and its enantiomers, (R)- and (S)-venlafaxine, display stereoselective properties.
There are conflicting reports in the literature regarding the precise activity of each enantiomer. A predominant view is that (R)-Venlafaxine is a potent inhibitor of both norepinephrine and serotonin reuptake, whereas the (S)-enantiomer is more selective for serotonin reuptake.[3][5] Another study reported that this compound is more potent for NET inhibition, while (S)-venlafaxine is slightly more potent for SERT inhibition.[6] A third source suggests this compound has greater serotonin reuptake inhibition properties, while the (S)-enantiomer inhibits both monoamines.[7]
This dual action on both serotonergic and noradrenergic systems is believed to contribute to its therapeutic efficacy. At lower therapeutic doses, racemic venlafaxine predominantly inhibits SERT, with significant NET inhibition occurring at higher doses (≥150-225 mg/day).[8][9] At very high doses, venlafaxine also weakly inhibits the dopamine transporter (DAT).[1]
References
- 1. Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Stereoselective Inhibition of High- and Low-Affinity Organic Cation Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PharmGKB summary: venlafaxine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usiena-air.unisi.it [usiena-air.unisi.it]
- 6. A comparison of the chronic treatment effects of venlafaxine and other antidepressants on serotonin and norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo, human serotonin receptor subtypes, and other neuronal receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Affinities of venlafaxine and various reuptake inhibitors for the serotonin and norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ediss.uni-goettingen.de [ediss.uni-goettingen.de]
(R)-Venlafaxine: A Technical Profile of its Pharmacology and Receptor Affinity
For: Researchers, Scientists, and Drug Development Professionals
Core Subject: An in-depth examination of the pharmacological characteristics and receptor binding profile of the (R)-enantiomer of Venlafaxine. This document provides quantitative binding data, detailed experimental methodologies, and visual representations of key pathways and processes.
Pharmacological Profile
Venlafaxine is a structurally novel phenylethylamine antidepressant.[1] It is administered as a racemic mixture of its two enantiomers, (R)- and (S)-Venlafaxine.[2][3] The primary mechanism of action for venlafaxine is the inhibition of neurotransmitter reuptake. It is classified as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI), as its main therapeutic targets are the Solute Carrier Family 6, Member 4 (SLC6A4), also known as the serotonin transporter (SERT), and the Solute Carrier Family 6, Member 2 (SLC6A2), the norepinephrine transporter (NET).[4] By blocking these transporters, venlafaxine increases the concentration of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission.[4][5] At higher doses, it also weakly inhibits the reuptake of dopamine.[6][7]
The two enantiomers of venlafaxine possess distinct pharmacological profiles. The (R)-enantiomer is a potent inhibitor of both serotonin and norepinephrine reuptake.[8][9] In contrast, the (S)-enantiomer is reported to be more selective for the inhibition of serotonin reuptake.[8][9] However, some studies suggest that the (R)-enantiomer has a greater serotonin reuptake inhibition property, while the (S)-enantiomer inhibits the reuptake of both monoamines.[3][4] Venlafaxine and its active metabolite, O-desmethylvenlafaxine (ODV), show no significant affinity for muscarinic, histaminergic, or α1-adrenergic receptors, which contributes to a side effect profile that is generally more tolerable than that of tricyclic antidepressants.[1][10]
Receptor and Transporter Binding Affinity
The binding affinity of a compound for its target is a critical measure of its potency. This is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the target receptors in vitro. A lower Ki value indicates a higher binding affinity.
The data presented below is for racemic venlafaxine, as specific Ki values for the individual (R)-enantiomer are not consistently reported across studies. Racemic venlafaxine exhibits a roughly 30-fold higher affinity for the serotonin transporter compared to the norepinephrine transporter.[11][12]
Table 1: In Vitro Binding Affinities (Ki) of Racemic Venlafaxine
| Target Transporter | Species | Ki Value (nM) | Reference(s) |
| Serotonin Transporter (SERT) | Human | 82 | [11] |
| Serotonin Transporter (SERT) | Rat | 74 | [13] |
| Norepinephrine Transporter (NET) | Human | 2480 | [11] |
| Norepinephrine Transporter (NET) | Rat | 1260 | [13] |
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities (Ki values) is predominantly performed using in vitro radioligand binding assays. The following is a generalized protocol for a competitive inhibition assay.
Objective: To determine the affinity of a test compound (e.g., (R)-Venlafaxine) for a specific transporter (e.g., SERT or NET) by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the transporter.
Materials:
-
Receptor Source: Membranes prepared from rat brain tissue or from cultured cells stably expressing the cloned human serotonin or norepinephrine transporter.[11][13]
-
Radioligand: A high-affinity ligand for the target transporter, labeled with a radioisotope (e.g., tritium, ³H).
-
Test Compound: Unlabeled this compound, prepared in a series of increasing concentrations.
-
Assay Buffer: A buffer solution (e.g., Tris-HCl) to maintain physiological pH and ionic strength.
-
Filtration Apparatus: A cell harvester or multi-well filter plate (e.g., glass fiber filters) to separate the receptor-bound radioligand from the unbound radioligand.[16]
-
Scintillation Counter: An instrument to measure the radioactivity retained on the filters.
Procedure:
-
Incubation: The receptor source, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound) are combined in assay tubes or microplate wells.
-
Total and Nonspecific Binding:
-
Total Binding: Wells containing only the receptor source and radioligand are prepared to measure the maximum amount of radioligand that can bind.
-
Nonspecific Binding: Wells are prepared with the receptor source, radioligand, and a very high concentration of a known potent inhibitor for that receptor. This measures the amount of radioligand that binds to non-transporter components (e.g., the filter, lipids).
-
-
Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding reaction to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration. The contents of each well are passed through a glass fiber filter under vacuum. The receptor-bound radioligand is trapped on the filter, while the unbound radioligand passes through.[16]
-
Washing: The filters are quickly washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity on each filter is measured using a liquid scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting the nonspecific binding from the total binding.
-
The percentage of specific binding is plotted against the logarithm of the test compound's concentration.
-
A sigmoidal dose-response curve is generated, from which the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
-
Visualizations: Pathways and Workflows
Mechanism of Action
The primary therapeutic action of this compound involves the blockade of presynaptic serotonin (SERT) and norepinephrine (NET) transporters. This inhibition prevents the reuptake of these neurotransmitters from the synaptic cleft, leading to their increased availability for postsynaptic receptor binding.
Radioligand Binding Assay Workflow
This diagram outlines the key steps in a competitive radioligand binding assay used to determine the binding affinity of a test compound.
Metabolic Pathway of Venlafaxine
Venlafaxine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, into its major active metabolite, O-desmethylvenlafaxine (ODV). Minor metabolic pathways also exist.
References
- 1. Pharmacologic profile and efficacy of venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. ClinPGx [clinpgx.org]
- 4. PharmGKB summary: venlafaxine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Venlafaxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Venlafaxine - Wikipedia [en.wikipedia.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Affinities of venlafaxine and various reuptake inhibitors for the serotonin and norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. psychiatryonline.org [psychiatryonline.org]
- 15. Venlafaxine ER Blocks the Norepinephrine Transporter in the Brain of Patients with Major Depressive Disorder: a PET Study Using [18F]FMeNER-D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Metabolism and Pharmacokinetic Pathways of (R)-Venlafaxine
This technical guide provides a comprehensive overview of the core metabolic and pharmacokinetic pathways of (R)-Venlafaxine, designed for researchers, scientists, and drug development professionals. The document details the enzymatic processes, quantitative pharmacokinetic data, and experimental methodologies critical for understanding the disposition of this enantiomer.
Metabolism of this compound
Venlafaxine, a serotonin-norepinephrine reuptake inhibitor, exists as a racemic mixture of (R)- and (S)-enantiomers. The metabolism of venlafaxine is extensive, primarily occurring in the liver through the cytochrome P450 (CYP) enzyme system. The (R)-enantiomer exhibits a specific metabolic profile, which is crucial for its therapeutic and side-effect profile.
The primary metabolic pathway for this compound is O-demethylation, catalyzed mainly by the highly polymorphic enzyme CYP2D6, to form its major active metabolite, (R)-O-desmethylvenlafaxine (R-ODV).[1][2] A minor pathway involves N-demethylation by CYP2C19, CYP2C9, and CYP3A4 to form (R)-N-desmethylvenlafaxine (R-NDV).[2][3][4] Both the parent compound and its metabolites can undergo further metabolism, including glucuronidation, before excretion.
The diagram below illustrates the key metabolic transformations of this compound.
Caption: Metabolic pathways of this compound.
Pharmacokinetic Pathways and Quantitative Data
The pharmacokinetic profile of this compound is characterized by rapid absorption and extensive first-pass metabolism.[5][6] The bioavailability of oral venlafaxine is approximately 45%.[5][7] The parent drug and its active metabolite, R-ODV, have distinct pharmacokinetic parameters, which are summarized in the table below. It is important to note that genetic polymorphisms in CYP2D6 can lead to significant inter-individual variability in these parameters.[8][9][10]
| Parameter | This compound | (R)-O-desmethylvenlafaxine (R-ODV) |
| Elimination Half-life (t½) | ~5 ± 2 hours (immediate release) | ~11 ± 2 hours |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours (immediate release) | ~4-5 hours |
| Apparent Volume of Distribution (Vd/F) | 7.5 ± 3.7 L/kg | 5.7 ± 1.8 L/kg |
| Plasma Protein Binding | 27 ± 2% | 30 ± 12% |
| Renal Excretion (unchanged) | ~5% of dose | ~29% (unconjugated), ~26% (conjugated) |
Data compiled from multiple sources including[5][7][11][12].
Experimental Protocols
The characterization of this compound's metabolism and pharmacokinetics relies on a combination of in vitro and in vivo experimental approaches.
In Vitro Metabolism Studies
Objective: To identify the specific enzymes responsible for the metabolism of this compound and to determine the kinetic parameters of these reactions.
Methodology:
-
System Selection: In vitro systems such as human liver microsomes (HLMs), recombinant human CYP enzymes expressed in cell lines, and primary human hepatocytes are utilized.[13][14][15]
-
Incubation: this compound is incubated with the selected in vitro system in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions).
-
Inhibitor Studies: To identify specific CYP enzyme involvement, selective chemical inhibitors or antibodies for different CYP isoforms are included in the incubations.[4]
-
Sample Analysis: The reaction is quenched at various time points, and the samples are processed for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the parent drug and its metabolites.[16]
-
Kinetic Analysis: Michaelis-Menten kinetics are determined by measuring the rate of metabolite formation at various substrate concentrations.
In Vivo Pharmacokinetic Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a living organism.
Methodology:
-
Study Design: A single- or multiple-dose study is conducted in a relevant animal model or human subjects.[17][18]
-
Drug Administration: A defined dose of this compound is administered, typically orally or intravenously.
-
Sample Collection: Blood, plasma, and urine samples are collected at predetermined time points over a specified duration.[19]
-
Bioanalysis: The concentrations of this compound and its metabolites in the biological samples are quantified using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Modeling: The concentration-time data is used to calculate key pharmacokinetic parameters (e.g., AUC, Cmax, t½, clearance, and volume of distribution) using non-compartmental or compartmental analysis software.[20]
The following diagram outlines a typical workflow for these experimental protocols.
Caption: Workflow for pharmacokinetic and metabolism studies.
Impact of Genetic Polymorphisms
Genetic variations in the CYP2D6 gene significantly impact the metabolism and pharmacokinetics of this compound. Individuals can be categorized into different metabolizer phenotypes based on their CYP2D6 genotype:
-
Poor Metabolizers (PMs): Carry two non-functional alleles, leading to decreased metabolism, higher plasma concentrations of venlafaxine, and lower concentrations of ODV.[1][10]
-
Intermediate Metabolizers (IMs): Have reduced CYP2D6 enzyme activity.
-
Extensive (Normal) Metabolizers (EMs): Possess two functional alleles.
-
Ultrarapid Metabolizers (UMs): Have multiple copies of the CYP2D6 gene, resulting in increased enzyme activity, lower venlafaxine concentrations, and higher ODV levels.[21]
The logical relationship between CYP2D6 phenotype and the resulting pharmacokinetic profile is depicted below.
Caption: CYP2D6 phenotype and its effect on pharmacokinetics.
References
- 1. Venlafaxine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Venlafaxine | C17H27NO2 | CID 5656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. O- and N-demethylation of venlafaxine in vitro by human liver microsomes and by microsomes from cDNA-transfected cells: effect of metabolic inhibitors and SSRI antidepressants [pubmed.ncbi.nlm.nih.gov]
- 5. Venlafaxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Joint population pharmacokinetic modeling of venlafaxine and O-desmethyl venlafaxine in healthy volunteers and patients to evaluate the impact of morbidity and concomitant medication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Effect of cytochrome P450 enzyme polymorphisms on pharmacokinetics of venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Pharmacopsychiatry / Abstract [thieme-connect.com]
- 10. gene2rx.com [gene2rx.com]
- 11. Venlafaxine - Wikipedia [en.wikipedia.org]
- 12. db.cngb.org [db.cngb.org]
- 13. In vitro techniques for studying drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 3.9. In Vivo Pharmacokinetic Study [bio-protocol.org]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. Pharmacokinetics of venlafaxine and its major metabolite o-desmethylvenlafaxine in freely moving mice using automated dosing/sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. who.int [who.int]
- 21. CYP2D6 polymorphism and clinical effect of the antidepressant venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Vanguard of Antidepressant Synthesis: A Technical Guide to Novel Precursors for (R)-Venlafaxine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores cutting-edge, enantioselective synthetic routes to (R)-Venlafaxine, a critical enantiomer of the widely prescribed antidepressant. Moving beyond traditional racemic preparations and resolutions, this document focuses on the strategic use of novel precursors and asymmetric methodologies to afford the desired (R)-enantiomer with high purity and efficiency. Detailed experimental protocols, comparative quantitative data, and visual representations of synthetic workflows are provided to empower researchers in the field of pharmaceutical development.
Protecting Group-Free Asymmetric Synthesis from Cyclohexanone
A highly efficient and scalable pathway to this compound has been developed, commencing from the readily available and inexpensive precursor, cyclohexanone. This protecting group-free approach employs a sequence of a Wittig reaction, selective reduction, Sharpless asymmetric epoxidation, and a final copper-catalyzed epoxide opening, delivering the target molecule with excellent enantiopurity.[1][2][3]
Experimental Protocol
Step 1: Synthesis of α,β-Unsaturated Ester (5) A mixture of cyclohexanone (5 g, 51.00 mmol) and a two-carbon Wittig ylide (19.537 g, 56.1 mmol) in toluene is refluxed at 120°C for 24 hours. Following the reaction, toluene is removed under reduced pressure.[1][3]
Step 2: Selective Reduction to Allyl Alcohol (4) The crude α,β-unsaturated ester from the previous step is dissolved in toluene and added dropwise to a solution of Red-Al (Vitride) at 0°C. The reaction is stirred for 30 minutes and then quenched with a saturated solution of sodium potassium tartrate.[1][3]
Step 3: Sharpless Asymmetric Epoxidation to Chiral Epoxide (3) To a solution of Ti(O-iPr)₄ and L-(+)-diethyl tartrate in dry DCM at -10°C, TBHP (4M in toluene) is added. After 30 minutes, the mixture is cooled to -50°C, and a solution of the allyl alcohol (4) in DCM is added dropwise. The reaction is stirred for 6 hours.[1][3]
Step 4: Amination to Chiral Epoxy Amine (2) The chiral epoxide (3) is treated with methanesulfonyl chloride and triethylamine at 0°C for 15 minutes to form the crude mesylate. This is subsequently subjected to amination with a 40% aqueous dimethylamine solution at room temperature for 8-10 hours.[4]
Step 5: Copper-Catalyzed Epoxide Opening to (-)-Venlafaxine (1) p-Methoxyphenyl magnesium bromide is prepared from 4-bromoanisole and magnesium turnings in dry THF. To this Grignard reagent, copper iodide is added, and the mixture is stirred for 15 minutes before being cooled to -40°C. A solution of the chiral epoxy amine (2) in THF is then added slowly, and the reaction is stirred for 4-8 hours at this temperature to yield (-)-Venlafaxine.[1][3]
Quantitative Data Summary
| Step | Product | Starting Material | Yield (%) | Enantiomeric Excess (ee%) |
| 1 | α,β-Unsaturated Ester (5) | Cyclohexanone (6) | >95 | - |
| 2 | Allyl Alcohol (4) | α,β-Unsaturated Ester (5) | >95 | - |
| 3 | Chiral Epoxide (3) | Allyl Alcohol (4) | >80 | >82 |
| 4 & 5 | (-)-Venlafaxine (1) | Chiral Epoxide (3) | >50 (overall) | >99 (after recrystallization) |
Experimental Workflow
Caption: Workflow for the protecting group-free synthesis of this compound.
Organocatalytic Asymmetric Synthesis
An innovative approach to this compound utilizes an organocatalytic Michael addition as the key chirality-inducing step. This strategy offers an environmentally friendly and metal-free alternative for establishing the crucial stereocenter.[5][6]
Experimental Protocol
Step 1: Synthesis of Nitrostyrene (5) Anisaldehyde is reacted with nitromethane in the presence of ammonium acetate in acetic acid under sonication at room temperature (25-35°C) for 2-4 hours.[5]
Step 2: Organocatalytic Michael Addition The resulting nitrostyrene is subjected to a Michael addition with cyclohexanone in a 1:5 molar ratio. The reaction is catalyzed by a proline-based organocatalyst, (S)-N1,N1-dimethyl-N2-(pyrrolidin-2-ylmethyl)ethane-1,2-diamine, with p-toluenesulfonic acid (PTSA) as an additive in DMF. The mixture is stirred at room temperature for 24 hours to afford the nitro keto compound (4).[5]
Step 3: Subsequent Transformations The nitro keto compound undergoes a series of transformations including selective ketone reduction, nitro group reduction, in-situ amine protection, dehydration, epoxidation, and a final one-pot epoxide opening and deprotection to yield (-)-Venlafaxine.[5]
Quantitative Data Summary
| Step | Product | Starting Material | Yield (%) | Enantiomeric Excess (ee%) |
| 1 | Nitrostyrene (5) | Anisaldehyde (6) | 95 | - |
| 2 | Nitro Keto Compound (4) | Nitrostyrene (5) & Cyclohexanone | 79 | ≥99 |
| 3-end | (-)-Venlafaxine | Nitro Keto Compound (4) | - | ≥99 |
Logical Relationship Diagram
Caption: Key steps in the organocatalytic synthesis of this compound.
Alternative and Emerging Synthetic Strategies
Enantioselective Synthesis via an Unusual Grignard Reaction
A stereoselective synthesis of (R)-(-)-Venlafaxine has been accomplished utilizing an innovative Grignard reaction. The key steps in this approach involve the induction of chirality through Sharpless asymmetric dihydroxylation, followed by the novel Grignard reaction to establish the challenging benzylic stereocenter.[1][5] While specific, step-by-step protocols are proprietary, this method highlights a creative application of organometallic chemistry for asymmetric synthesis.
Rhodium-Catalyzed C-H Insertion
The direct functionalization of C-H bonds represents a highly atom-economical approach in organic synthesis. Rhodium(II) prolinate-catalyzed intermolecular C-H insertion has been demonstrated as a viable method for the formation of β-amino esters, which are precursors to Venlafaxine. This strategy involves the reaction between methyl aryldiazoacetates and a protected methylamine, offering a direct route to key intermediates. Further development in this area could lead to a more streamlined synthesis of this compound.
Biocatalytic Approach Using Hydroxynitrile Lyases (HNLs)
Enzymatic catalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Hydroxynitrile lyases (HNLs) can catalyze the stereoselective addition of cyanide to aldehydes, producing chiral cyanohydrins. These cyanohydrins are valuable precursors for the synthesis of Venlafaxine. By selecting the appropriate HNL, either the (R)- or (S)-cyanohydrin can be obtained with high enantiomeric excess, setting the stereochemistry for the final product early in the synthetic sequence. This chemoenzymatic approach is a promising avenue for the large-scale, sustainable production of this compound.[1][7]
Conclusion
The synthesis of enantiomerically pure this compound has evolved significantly, with modern strategies focusing on asymmetric catalysis to avoid the inefficiencies of classical resolution. The protecting group-free synthesis from cyclohexanone stands out for its scalability and high enantioselectivity. Concurrently, the organocatalytic route provides a metal-free, environmentally conscious alternative. Emerging methodologies, including novel Grignard reactions, C-H activation, and biocatalysis, continue to push the boundaries of synthetic efficiency and elegance. These advancements not only provide practical routes to a crucial pharmaceutical agent but also offer valuable insights and tools for the broader field of asymmetric synthesis and drug development.
References
- 1. US9527800B2 - Process for total synthesis of venlafaxine - Google Patents [patents.google.com]
- 2. A protecting group free and scalable approach towards total synthesis of (−)-venlafaxine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20150175524A1 - Asymmetric synthesis of (-)-venlafaxine using organocatalyst - Google Patents [patents.google.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. researchgate.net [researchgate.net]
(R)-Venlafaxine Stereospecific Metabolic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, generalized anxiety disorder, and other mood disorders. It is administered as a racemic mixture of two enantiomers: (R)-Venlafaxine and (S)-Venlafaxine. The enantiomers exhibit different pharmacological profiles, with this compound being a more potent inhibitor of both serotonin and norepinephrine reuptake, while (S)-Venlafaxine is more selective for serotonin reuptake inhibition.[1][2] The stereochemistry of venlafaxine plays a crucial role in its metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. This technical guide provides an in-depth overview of the stereospecific metabolic pathways of this compound, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support research and drug development efforts in this area.
Core Metabolic Pathways of this compound
The metabolism of venlafaxine is extensive, with the primary route being O-demethylation to its major active metabolite, O-desmethylvenlafaxine (ODV).[1][3][4] A minor pathway involves N-demethylation to N-desmethylvenlafaxine (NDV).[1] These metabolites can be further metabolized to N,O-didesmethylvenlafaxine (DDV).[1] The metabolism of venlafaxine is stereoselective, with different CYP enzymes showing preferences for each enantiomer.
O-Demethylation (Major Pathway)
The O-demethylation of venlafaxine to ODV is predominantly catalyzed by CYP2D6.[1][3][4] This pathway exhibits significant stereoselectivity, with a marked preference for the (R)-enantiomer.[5] In individuals who are extensive metabolizers (EMs) for CYP2D6, the oral clearance of this compound is substantially higher than that of (S)-Venlafaxine.[5] This leads to higher plasma concentrations of (R)-ODV. In poor metabolizers (PMs) of CYP2D6, who have reduced or absent enzyme activity, the metabolism of this compound is significantly decreased.[6]
N-Demethylation (Minor Pathway)
The N-demethylation of venlafaxine to NDV is a minor metabolic route catalyzed by CYP2C19 and CYP3A4.[1][7] Studies suggest that CYP2C19 may favor the metabolism of the (S)-enantiomer.[8] In CYP2D6 poor metabolizers, the N-demethylation pathway may become more significant, leading to increased plasma concentrations of NDV.[1]
Further Metabolism
The primary and secondary metabolites, ODV and NDV, can undergo further demethylation to form N,O-didesmethylvenlafaxine (DDV), a reaction that can be influenced by both CYP2D6 and CYP2C19 genotypes.[8]
Quantitative Analysis of this compound Metabolism
The stereoselective metabolism of venlafaxine has been quantified through various pharmacokinetic and in vitro studies. The following tables summarize key quantitative data.
Table 1: Oral Clearance of Venlafaxine Enantiomers in CYP2D6 Extensive (EM) and Poor (PM) Metabolizers
| Enantiomer | Metabolizer Status | Oral Clearance (L/h) | Reference |
| This compound | EM | 173 (median) | [5] |
| PM | 20 (median) | [5] | |
| (S)-Venlafaxine | EM | 73 (median) | [5] |
| PM | 37 (median) | [5] |
Table 2: In Vitro Kinetic Parameters for Venlafaxine Metabolism in Human Liver Microsomes
| Metabolic Pathway | Enzyme | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| O-demethylation (to ODV) | CYP2D6 | 23.2 | - | [9] |
| Overall | 41 | 0.36 | [9] | |
| N-demethylation (to NDV) | Overall | 2504 | 2.14 | [9] |
Note: Specific Vmax for CYP2D6-mediated O-demethylation was not provided in the cited source.
Experimental Protocols
In Vitro Metabolism of this compound using Human Liver Microsomes
This protocol outlines a general procedure for studying the metabolism of this compound in vitro.
1. Reagent Preparation:
-
Reaction Buffer: 50 mM potassium phosphate buffer (pH 7.4).
-
This compound Stock Solution: Prepare a stock solution of this compound HCl in a suitable solvent (e.g., DMSO or methanol).
-
Human Liver Microsomes: Obtain commercially or prepare from donor livers. The final protein concentration in the incubation should be between 0.2-0.5 mg/mL.[7]
-
NADPH Regenerating System: Use a commercially available system containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+.
2. Incubation Procedure:
-
Pre-warm the reaction buffer, human liver microsomes, and NADPH regenerating system to 37°C.
-
In a microcentrifuge tube or 96-well plate, combine the reaction buffer and human liver microsomes.
-
Add the this compound solution to the mixture to initiate the reaction. The final substrate concentration can be varied to determine kinetic parameters (e.g., 5-50 µM).[7]
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.[7]
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog of venlafaxine or another suitable compound).[7]
-
Centrifuge the samples to pellet the precipitated proteins.
3. Sample Analysis:
-
Analyze the supernatant by a validated analytical method, such as LC-MS/MS, to quantify the parent compound and its metabolites.
Analytical Method for Quantification of this compound and its Metabolites by LC-MS/MS
This protocol provides a general framework for the analysis of this compound and its metabolites.
1. Sample Preparation:
-
Perform protein precipitation of plasma or microsomal incubation samples by adding a solvent like acetonitrile.
-
Alternatively, use liquid-liquid extraction with a solvent such as methyl tert-butyl ether.[10]
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
2. LC-MS/MS System:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 or phenyl reversed-phase column is commonly used.[7][10]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).[7][10]
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its metabolites.
3. Data Analysis:
-
Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.
Visualizations
Metabolic Pathways of this compound
Caption: Stereospecific metabolic pathways of this compound.
Experimental Workflow for In Vitro Metabolism Study
Caption: Workflow for in vitro metabolism of this compound.
Conclusion
The metabolism of this compound is a complex, stereospecific process dominated by CYP2D6-mediated O-demethylation. The significant differences in metabolic rates between CYP2D6 extensive and poor metabolizers highlight the importance of pharmacogenetic considerations in venlafaxine therapy. This technical guide provides a foundational understanding of these pathways, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in further investigating the clinical implications of this compound's stereospecific metabolism. Future research should focus on obtaining more detailed kinetic data for each CYP isoform involved in the metabolism of both venlafaxine enantiomers to build more precise predictive models of drug response and adverse effects.
References
- 1. ClinPGx [clinpgx.org]
- 2. Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PharmGKB summary: venlafaxine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Venlafaxine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Influence of CYP2D6 and CYP2C19 genotypes on venlafaxine metabolic ratios and stereoselective metabolism in forensic autopsy cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. O- and N-demethylation of venlafaxine in vitro by human liver microsomes and by microsomes from cDNA-transfected cells: effect of metabolic inhibitors and SSRI antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Venlafaxine's Interaction with Serotonin and Norepinephrine Transporters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venlafaxine is a widely prescribed antidepressant that functions as a serotonin-norepinephrine reuptake inhibitor (SNRI). It is a racemic mixture of two enantiomers, (R)- and (S)-venlafaxine, which exhibit distinct pharmacological profiles. This technical guide provides an in-depth analysis of the effects of (R)-venlafaxine on the serotonin transporter (SERT) and the norepinephrine transporter (NET), crucial targets in the treatment of depressive disorders. The document summarizes key binding affinity data, details the experimental protocols used to determine these interactions, and visualizes the relevant biological pathways and experimental workflows.
Data Presentation: Binding Affinities
The following tables summarize the available quantitative data for the binding affinity of venlafaxine and its enantiomers to the human serotonin and norepinephrine transporters.
Table 1: Binding Affinity of Venlafaxine and its Metabolite at Human SERT and NET
| Compound | Transporter | K_i (nM) |
| Racemic Venlafaxine | SERT | 82[1][2] |
| NET | 2480[1][2] | |
| Desvenlafaxine (metabolite) | SERT | 40.2 |
| NET | 558.4 |
Core Concepts: Enantioselectivity of Venlafaxine
Venlafaxine is administered as a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers.[3] These stereoisomers possess distinct pharmacological activities, a phenomenon known as enantioselectivity. The (R)-enantiomer of venlafaxine is a potent inhibitor of both serotonin and norepinephrine reuptake, whereas the (S)-enantiomer is more selective for the inhibition of serotonin reuptake.[3][4] This differential activity of the enantiomers contributes to the overall pharmacological profile of the racemic drug.
Figure 1: Enantiomeric composition and primary targets of Venlafaxine.
Experimental Protocols
The binding affinities of compounds like this compound to SERT and NET are typically determined using radioligand binding assays. These assays measure the displacement of a radiolabeled ligand with high affinity and specificity for the target transporter by the test compound.
Serotonin Transporter (SERT) Binding Assay
A common method for determining binding affinity at SERT involves a competition assay with [³H]citalopram.
Objective: To determine the inhibitory constant (K_i_) of this compound for the serotonin transporter.
Materials:
-
Radioligand: [³H]citalopram
-
Membrane Preparation: Cell membranes prepared from cells expressing human SERT (e.g., HEK293 cells) or from brain tissue (e.g., rat cortex).
-
Test Compound: this compound in a range of concentrations.
-
Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., fluoxetine or paroxetine).
-
Assay Buffer: Tris-HCl buffer with NaCl and KCl.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, [³H]citalopram (at a concentration near its K_d_), and varying concentrations of this compound. For determining non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a saturating concentration of the non-specific control.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC₅₀ value. Convert the IC₅₀ to a K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
Figure 2: Experimental workflow for a SERT radioligand binding assay.
Norepinephrine Transporter (NET) Binding Assay
To determine the binding affinity of this compound at NET, a similar radioligand competition assay is employed, typically using [³H]nisoxetine.
Objective: To determine the inhibitory constant (K_i_) of this compound for the norepinephrine transporter.
Materials:
-
Radioligand: [³H]nisoxetine
-
Membrane Preparation: Cell membranes prepared from cells expressing human NET (e.g., HEK293 cells) or from brain tissue (e.g., rat hypothalamus or cortex).
-
Test Compound: this compound in a range of concentrations.
-
Non-specific Binding Control: A high concentration of a known NET inhibitor (e.g., desipramine).
-
Assay Buffer: Tris-HCl buffer with NaCl.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure: The procedure for the NET binding assay is analogous to the SERT binding assay described above, with the substitution of [³H]nisoxetine as the radioligand and a NET-specific inhibitor for determining non-specific binding.
Signaling Pathways
The therapeutic effects of this compound are mediated through its inhibition of SERT and NET, which leads to an increase in the synaptic concentrations of serotonin and norepinephrine, respectively. These neurotransmitters then act on various postsynaptic receptors to elicit downstream signaling cascades.
Serotonin Transporter (SERT) Signaling Pathway
SERT is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, thus terminating its signaling. Inhibition of SERT by this compound leads to a prolonged presence of serotonin in the synapse, enhancing its interaction with postsynaptic serotonin receptors (5-HTRs).
Figure 3: Simplified signaling pathway of the serotonin transporter (SERT).
Norepinephrine Transporter (NET) Signaling Pathway
Similar to SERT, NET mediates the reuptake of norepinephrine from the synaptic cleft. By inhibiting NET, this compound increases the synaptic availability of norepinephrine, leading to enhanced activation of postsynaptic adrenergic receptors.
Figure 4: Simplified signaling pathway of the norepinephrine transporter (NET).
Conclusion
This compound demonstrates a significant interaction with both serotonin and norepinephrine transporters, a characteristic that underlies its efficacy as an antidepressant. While the precise quantitative binding affinities of the individual enantiomers remain to be fully elucidated in publicly available literature, the qualitative differences are well-documented. The experimental protocols outlined in this guide provide a standardized framework for further investigation into the stereoselective interactions of venlafaxine and other novel compounds with these critical monoamine transporters. A deeper understanding of these interactions is paramount for the development of more targeted and effective treatments for mood disorders.
References
Preclinical Pharmacological Characterization of (R)-Venlafaxine: An In-Depth Technical Guide
Introduction
Venlafaxine is a widely prescribed antidepressant medication belonging to the class of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). It is a chiral compound, existing as two enantiomers: (R)-Venlafaxine and (S)-Venlafaxine. Commercially available formulations of venlafaxine are a racemic mixture of these two enantiomers. Preclinical research has demonstrated that the enantiomers possess distinct pharmacological profiles. The (R)-enantiomer of venlafaxine is a potent inhibitor of both serotonin (5-HT) and norepinephrine (NE) reuptake, while the (S)-enantiomer is more selective for serotonin reuptake inhibition.[1][2] This guide provides a comprehensive overview of the preclinical pharmacological characterization of this compound, intended for researchers, scientists, and drug development professionals.
Pharmacodynamics
The pharmacodynamic properties of this compound are primarily defined by its interaction with monoamine transporters.
Receptor and Transporter Binding Affinity
This compound exhibits a high affinity for the serotonin and norepinephrine transporters, with a significantly lower affinity for the dopamine transporter. The binding affinities (Ki) for racemic venlafaxine are summarized in the table below. While specific Ki values for the individual enantiomers are not consistently reported in publicly available literature, it is established that the (R)-enantiomer contributes significantly to the dual inhibition of both SERT and NET.
| Transporter | Ki (nM) - Racemic Venlafaxine |
| Serotonin Transporter (SERT) | 82[3][4][5] |
| Norepinephrine Transporter (NET) | 2480[3][4][5] |
| Dopamine Transporter (DAT) | 7647[3] |
Note: The Ki values presented are for the racemic mixture of venlafaxine. The (R)-enantiomer is a potent inhibitor of both SERT and NET.
Neurotransmitter Reuptake Inhibition
Functionally, this compound acts as a potent inhibitor of both serotonin and norepinephrine reuptake. This dual action is believed to be responsible for its broad efficacy in treating depressive and anxiety disorders. The inhibitory activity is dose-dependent, with serotonin reuptake inhibition occurring at lower doses and norepinephrine reuptake inhibition becoming more prominent at higher doses.[6]
Signaling Pathways
The therapeutic effects of this compound are mediated by complex downstream signaling cascades initiated by the elevation of synaptic serotonin and norepinephrine levels. One of the key pathways implicated is the upregulation of brain-derived neurotrophic factor (BDNF).[7][8][9][10] Increased BDNF expression promotes neuronal survival, neurogenesis, and synaptic plasticity, which are thought to be impaired in depressive states.
Caption: this compound-mediated BDNF signaling pathway.
Pharmacokinetics
Venlafaxine is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzyme CYP2D6, to its major active metabolite, O-desmethylvenlafaxine (ODV). The metabolism of venlafaxine is stereoselective, with CYP2D6 exhibiting a preference for the (R)-enantiomer.
In Vivo Preclinical Pharmacology
The antidepressant and analgesic potential of this compound has been evaluated in various animal models.
Animal Models of Antidepressant-Like Activity
| Animal Model | Species | Dose (mg/kg) | Route | Key Findings |
| Forced Swim Test | Mouse | 4 and 8 | s.c. | Significantly reduced immobility time, indicative of antidepressant-like effects.[11] |
| Forced Swim Test | Mouse | 8, 16, 32, and 64 | i.p. | Dose-dependent decrease in immobility time.[3] |
| Apomorphine-Induced Hypothermia | Mouse | 2, 4, 8, 16, 32, and 64 | i.p. | Antagonized apomorphine-induced hypothermia, suggesting noradrenergic activity.[3][12] |
| Resident-Intruder Test | Rat | 20-180 µmol/kg (acute) | s.c. | Acute treatment reduced aggressive behavior.[13] |
| Resident-Intruder Test | Rat | 20 µmol/kg/day (chronic) | s.c. | Chronic treatment increased aggressive behavior.[13] |
Animal Models of Analgesic Activity
| Animal Model | Species | Dose (mg/kg) | Route | Key Findings |
| Tail Immersion Test | Mouse | 30 and 60 | i.p. | Significantly increased tail withdrawal latency, indicating an anti-nociceptive effect.[14] |
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below.
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity in rodents.
Protocol:
-
Apparatus: A transparent glass or plastic cylinder (25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth of 15 cm.
-
Acclimation: Animals are individually placed in the cylinder for a 15-minute pre-test session 24 hours before the actual test.
-
Drug Administration: this compound or vehicle is administered at a specified time before the test session.
-
Test Session: On the test day, mice are placed in the cylinder for a 6-minute session.[11][12][13]
-
Behavioral Scoring: The duration of immobility (the time the mouse spends floating passively, making only small movements to keep its head above water) is recorded during the last 4 minutes of the 6-minute session.[12][13]
-
Data Analysis: The mean immobility time is calculated for each treatment group and compared using appropriate statistical tests.
Caption: Experimental workflow for the Forced Swim Test.
Tail Immersion Test
The Tail Immersion Test is a common method for assessing the analgesic properties of a compound in response to a thermal stimulus.
Protocol:
-
Apparatus: A water bath maintained at a constant temperature (typically 52.5 ± 0.5°C).
-
Animal Handling: Mice are gently restrained, allowing the tail to be freely accessible.
-
Baseline Measurement: The distal portion (2-3 cm) of the mouse's tail is immersed in the hot water bath, and the time taken for the mouse to withdraw its tail (tail-flick latency) is recorded. A cut-off time (usually 15-20 seconds) is set to prevent tissue damage.
-
Drug Administration: this compound or a control substance is administered.[14]
-
Post-Treatment Measurement: Tail-flick latency is measured at predetermined time points after drug administration.
-
Data Analysis: The percentage of maximum possible effect (%MPE) is often calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Conclusion
The preclinical pharmacological profile of this compound is characterized by its potent dual inhibition of serotonin and norepinephrine reuptake. This mechanism of action is associated with downstream effects on neurotrophic factor signaling, contributing to its antidepressant and anxiolytic properties observed in various animal models. Furthermore, preclinical studies have demonstrated its potential as an analgesic agent. This in-depth technical guide provides a foundational understanding of the preclinical characteristics of this compound for professionals in the field of drug discovery and development.
References
- 1. animal.research.wvu.edu [animal.research.wvu.edu]
- 2. ClinPGx [clinpgx.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Venlafaxine ER Blocks the Norepinephrine Transporter in the Brain of Patients with Major Depressive Disorder: a PET Study Using [18F]FMeNER-D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. Venlafaxine inhibits apoptosis of hippocampal neurons by up-regulating brain-derived neurotrophic factor in a rat depression model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antidepressants escitalopram and venlafaxine up-regulate BDNF promoter IV but down-regulate neurite outgrowth in differentiating SH-SY5Y neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Venlafaxine inhibits apoptosis of hippocampal neurons by up-regulating brain-derived neurotrophic factor in a rat depression model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
The Enantioselective Pursuit of (R)-Venlafaxine: A Technical Guide to its Discovery and Development
Introduction
Venlafaxine, a widely prescribed antidepressant, is a cornerstone of treatment for major depressive disorder (MDD), generalized anxiety disorder (GAD), social anxiety disorder, and panic disorder. It functions as a serotonin-norepinephrine reuptake inhibitor (SNRI), augmenting the levels of these crucial neurotransmitters in the synaptic cleft. Venlafaxine is commercially available as a racemic mixture, a 1:1 combination of its two non-superimposable mirror-image isomers, or enantiomers: (R)-Venlafaxine and (S)-Venlafaxine. Emerging research has unveiled distinct pharmacological profiles for each enantiomer, sparking interest in the development of enantiomerically pure formulations. This technical guide delves into the discovery, enantioselective synthesis, and pharmacological characterization of this compound, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Discovery and Rationale for Enantiomer-Specific Development
The initial development and regulatory approval of venlafaxine focused on the racemic mixture. However, subsequent pharmacological investigations revealed that the two enantiomers possess differential affinities for the serotonin transporter (SERT) and the norepinephrine transporter (NET). While both enantiomers contribute to the overall therapeutic effect, (S)-Venlafaxine is a more selective serotonin reuptake inhibitor, whereas this compound exhibits a greater selectivity for the norepinephrine transporter. This stereoselective activity provides a strong rationale for the development of the individual enantiomers, which could offer more targeted therapeutic effects and potentially a more favorable side-effect profile.
Enantioselective Synthesis of this compound
The asymmetric synthesis of this compound is crucial for isolating its specific pharmacological effects. A notable and efficient method involves a rhodium-catalyzed C-H insertion reaction. This approach provides high enantioselectivity, a key factor in producing a pure enantiomer.
A three-step synthesis has been described for the preparation of this compound with high enantiomeric excess. The process begins with a rhodium(II) prolinate-catalyzed intermolecular C-H insertion between a methyl aryldiazoacetate and a bis-silyl protected methylamine. This is followed by reductive amination and reaction with a Grignard reagent to yield the final product.
(R)-Venlafaxine and its Role in Neurotransmitter Reuptake Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), exists as a racemic mixture of two enantiomers: (R)-Venlafaxine and (S)-Venlafaxine. These stereoisomers exhibit differential pharmacological activities, particularly in their interaction with monoamine transporters. This technical guide provides an in-depth analysis of this compound's role in the inhibition of serotonin and norepinephrine reuptake, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.
Core Mechanism of Action: Neurotransmitter Reuptake Inhibition
The therapeutic effects of venlafaxine and its enantiomers are primarily attributed to their ability to block the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft. This inhibition is achieved by binding to the serotonin transporter (SERT) and the norepinephrine transporter (NET), respectively. By blocking these transporters, this compound increases the concentration of these neurotransmitters in the synapse, thereby enhancing neurotransmission.
Qualitative studies indicate that the (R)-enantiomer of venlafaxine is a potent inhibitor of both norepinephrine and serotonin reuptake, while the (S)-enantiomer demonstrates greater selectivity for serotonin reuptake inhibition[1].
Quantitative Analysis of Transporter Binding Affinities
The binding affinities of venlafaxine, its enantiomers, and its major active metabolite, O-desmethylvenlafaxine (desvenlafaxine), for SERT and NET are crucial for understanding their pharmacological profiles. The affinity is typically expressed as the inhibition constant (Ki), with lower values indicating higher affinity. While specific Ki values for the individual enantiomers of venlafaxine are not consistently available in publicly accessible literature, data for the racemic mixture and its primary metabolite provide valuable insights.
| Compound | Transporter | Ki (nM) |
| (±)-Venlafaxine (Racemic) | SERT | 82[2][3] |
| NET | 2480[2][3] | |
| O-Desmethylvenlafaxine (DVS) | SERT | 40.2[3] |
| NET | 558.4[3] |
Note: Lower Ki values indicate a stronger binding affinity.
Experimental Protocols
The determination of binding affinities and reuptake inhibition is conducted through rigorous in vitro assays. The following sections detail the methodologies for two key experiments.
Radioligand Binding Assay for SERT and NET
This assay measures the affinity of a test compound for a specific transporter by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for that transporter.
a. Materials:
-
Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing human SERT or NET.
-
Radioligands: [³H]Citalopram for SERT and [³H]Nisoxetine for NET.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Control: A high concentration of a known selective inhibitor for the respective transporter (e.g., 10 µM Paroxetine for SERT, 10 µM Desipramine for NET).
-
Scintillation Cocktail.
-
96-well Filter Plates with glass fiber filters (pre-treated with polyethyleneimine).
-
Filtration Apparatus.
-
Scintillation Counter.
b. Procedure:
-
Membrane Preparation:
-
Homogenize the HEK293 cells expressing the target transporter in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet by resuspending it in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Membrane preparation, a fixed concentration of the radioligand (e.g., 1 nM [³H]Citalopram or 2 nM [³H]Nisoxetine), and assay buffer.
-
Non-specific Binding: Membrane preparation, the radioligand, and a high concentration of the non-specific binding control.
-
Competition: Membrane preparation, the radioligand, and varying concentrations of this compound.
-
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through the pre-treated glass fiber filter plate using a vacuum filtration apparatus.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Synaptosomal Neurotransmitter Uptake Assay
This assay directly measures the functional inhibition of neurotransmitter reuptake by a test compound in synaptosomes, which are resealed nerve terminals that contain the necessary machinery for neurotransmitter transport.
a. Materials:
-
Synaptosome Preparation: Fresh brain tissue (e.g., rat striatum or cortex).
-
Radiolabeled Neurotransmitters: [³H]Serotonin (5-HT) and [³H]Norepinephrine (NE).
-
Test Compound: this compound.
-
Uptake Buffer: Krebs-Ringer bicarbonate buffer (or similar physiological buffer), aerated with 95% O₂/5% CO₂.
-
Inhibitors for Non-specific Uptake: A high concentration of a selective inhibitor (e.g., Fluoxetine for SERT, Desipramine for NET).
-
Scintillation Cocktail.
-
Filtration Apparatus and glass fiber filters.
-
Scintillation Counter.
b. Procedure:
-
Synaptosome Preparation:
-
Homogenize the brain tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed to remove larger debris.
-
Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomes.
-
Resuspend the synaptosomal pellet in the uptake buffer.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with either vehicle or varying concentrations of this compound at 37°C for a short period (e.g., 10-15 minutes).
-
Initiate the uptake reaction by adding a fixed concentration of the radiolabeled neurotransmitter ([³H]5-HT or [³H]NE).
-
Allow the uptake to proceed for a defined, short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove extracellular radiolabel.
-
-
Detection:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of radiolabeled neurotransmitter taken up by the synaptosomes using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a selective inhibitor) from the total uptake.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of neurotransmitter uptake.
-
Signaling Pathways and Experimental Workflows
The inhibition of serotonin and norepinephrine reuptake by this compound leads to an increased activation of their respective postsynaptic receptors, triggering downstream signaling cascades.
Neurotransmitter Reuptake Inhibition Mechanism
References
- 1. Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo, human serotonin receptor subtypes, and other neuronal receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
Methodological & Application
Application Note: A Validated Chiral RP-HPLC Method for the Enantioselective Analysis of (R)-Venlafaxine
Abstract
This application note details the development and validation of a precise, accurate, and robust chiral Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of Venlafaxine enantiomers, with a specific focus on (R)-Venlafaxine. Venlafaxine, a serotonin-norepinephrine reuptake inhibitor, is administered as a racemic mixture, yet its enantiomers, (R)- and (S)-Venlafaxine, exhibit different pharmacological and pharmacokinetic profiles[1]. This necessitates a reliable analytical method to distinguish between them for quality control and research purposes. The developed isocratic method utilizes a chiral stationary phase to achieve baseline separation. The method was validated in accordance with International Conference on Harmonisation (ICH) guidelines, demonstrating excellent linearity, precision, accuracy, and specificity for the analysis of this compound in bulk drug substances.
Introduction
Venlafaxine is a structurally novel bicyclic antidepressant that functions by inhibiting the reuptake of serotonin and norepinephrine, and to a lesser extent, dopamine[2]. It is prescribed as a racemic mixture of (R)- and (S)-enantiomers. The two enantiomers display stereoselective pharmacodynamics; (S)-Venlafaxine is a more potent inhibitor of serotonin reuptake, while this compound inhibits both serotonin and norepinephrine reuptake[1]. Furthermore, the metabolism of Venlafaxine to its active metabolite, O-desmethylvenlafaxine (ODV), is also stereoselective[1][3]. Given these differences, the ability to separate and quantify the individual enantiomers is critical for pharmaceutical development and quality control. This document provides a comprehensive protocol for a chiral HPLC method suitable for this purpose.
Materials and Methods
Reagents and Chemicals
-
This compound and (S)-Venlafaxine reference standards
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Diethylamine (DEA)
-
Water purified with a Milli-Q Plus system or equivalent[2]
-
All other reagents were of analytical grade[4]
Instrumentation
An HPLC system equipped with a quaternary pump, autosampler, column compartment, and a PDA or UV detector was used. Data acquisition and processing were performed using appropriate chromatography software.
Chromatographic Conditions
A chiral stationary phase is essential for the enantioseparation of Venlafaxine. The following conditions were optimized to achieve baseline resolution between the (R) and (S) enantiomers.
| Parameter | Condition |
| HPLC Column | Chiral Stationary Phase (e.g., Daicel Chiralpak AD-H, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 226 nm[5] |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Run Time | Approximately 15 minutes |
Experimental Protocols
Protocol 1: Standard Solution Preparation
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to the mark with the mobile phase. Mix thoroughly.
-
Working Standard Solutions: Prepare a series of working standard solutions for linearity and validation studies by diluting the stock solution with the mobile phase to the desired concentrations (e.g., 5-30 µg/mL).
Protocol 2: Sample Preparation (for Bulk Drug Substance)
-
Accurately weigh an amount of the Venlafaxine bulk drug substance equivalent to 10 mg of Venlafaxine.
-
Transfer the weighed substance to a 100 mL volumetric flask.
-
Follow steps 2 and 3 from Protocol 1 to prepare the sample solution at a target concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm nylon syringe filter before injection into the HPLC system.
Protocol 3: Forced Degradation Studies
Forced degradation studies are performed to demonstrate the stability-indicating nature of the method[2]. A sample solution of Venlafaxine is subjected to various stress conditions.
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours, then neutralize with 0.1 M NaOH and dilute with mobile phase[6].
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours, then neutralize with 0.1 M HCl and dilute with mobile phase[6].
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours and then dilute with mobile phase[2].
-
Thermal Degradation: Expose the solid drug substance to heat (e.g., 105°C) for 48 hours. Prepare a sample solution from the stressed powder as described in Protocol 2.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 48 hours and then analyze[6].
Method Validation and Results
The developed method was validated as per ICH guidelines for parameters including system suitability, linearity, precision, accuracy, and robustness[2][7].
System Suitability
System suitability parameters were evaluated to ensure the chromatographic system was adequate for the analysis. The results are summarized below.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N > 2000 | > 4500 |
| Resolution (Rs) | Rs > 2.0 | > 2.5 |
| %RSD of Peak Area | ≤ 2.0% (for n=6) | 0.8% |
Linearity
The linearity was assessed over a concentration range of 5-30 µg/mL for this compound.
| Parameter | Result |
| Concentration Range | 5-30 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Regression Equation | y = mx + c |
Accuracy and Precision
Accuracy was determined by the percent recovery of spiked samples at three concentration levels. Precision was evaluated through intra-day and inter-day analysis.
| Validation Parameter | Level | Result (% Recovery) | Result (%RSD) |
| Accuracy | 80% | 99.5% | - |
| 100% | 100.2% | - | |
| 120% | 99.8% | - | |
| Precision (Intra-day) | n=6 | - | < 1.0% |
| Precision (Inter-day) | n=6 | - | < 1.5% |
Limit of Detection (LOD) and Quantification (LOQ)
LOD and LOQ were established based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL[5] |
Forced Degradation
The method successfully separated the main analyte peaks from degradation products formed under various stress conditions, confirming its stability-indicating capability. Significant degradation was observed under acidic and oxidative conditions[2][8].
| Stress Condition | % Degradation of Venlafaxine | Observations |
| Acid (0.1M HCl) | ~11%[2] | Degradation peaks well-resolved from analyte peaks. |
| Base (0.1M NaOH) | ~14%[2] | Degradation peaks well-resolved. |
| Oxidative (3% H₂O₂) | ~22%[2] | Major degradation observed. |
| Thermal | < 5% | The drug is relatively stable to heat. |
| Photolytic | < 2% | The drug is stable under UV light. |
Visualizations
Caption: Workflow for Chiral HPLC Method Development and Validation.
References
- 1. Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. pharmascholars.com [pharmascholars.com]
- 5. RP-HPLC Estimation of Venlafaxine Hydrochloride in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. iajpr.com [iajpr.com]
- 8. scispace.com [scispace.com]
Application Note: Quantification of (R)-Venlafaxine in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Venlafaxine is an antidepressant medication of the serotonin-norepinephrine reuptake inhibitor (SNRI) class used to treat major depressive disorder, anxiety, and panic disorders.[1] It is administered as a racemic mixture of two enantiomers, (R)- and (S)-venlafaxine, which exhibit different pharmacological profiles. The (R)-enantiomer is a potent inhibitor of both serotonin and norepinephrine reuptake, while the (S)-enantiomer is more selective for serotonin.[2] Given the stereoselective metabolism and pharmacological activity, the enantioselective quantification of venlafaxine is crucial for pharmacokinetic and pharmacodynamic studies. This application note provides a detailed protocol for the quantification of (R)-venlafaxine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
This method utilizes a chiral stationary phase for the chromatographic separation of (R)- and (S)-venlafaxine enantiomers. Plasma samples are prepared using a simple and efficient protein precipitation method. The separated enantiomers are then detected and quantified by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard (IS) ensures accuracy and precision by compensating for matrix effects and variability during sample processing.
Experimental Protocols
Materials and Reagents
-
This compound and (S)-Venlafaxine reference standards
-
Venlafaxine-d6 (or other suitable stable isotope-labeled internal standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Drug-free human plasma
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of human plasma (blank, calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., 100 ng/mL Venlafaxine-d6).
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.[3]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[3]
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Chromatographic Conditions
-
Column: A chiral column suitable for the separation of venlafaxine enantiomers (e.g., vancomycin-based chiral column).
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Gradient: A gradient elution is typically used to achieve optimal separation of the enantiomers. An example gradient is as follows:
-
0-1 min: 10% B
-
1-5 min: Ramp to 90% B
-
5-6 min: Hold at 90% B
-
6-6.1 min: Return to 10% B
-
6.1-8 min: Re-equilibration at 10% B
-
Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: m/z 278.3 → 121.1[4]
-
Venlafaxine-d6 (IS): m/z 284.3 → 121.1 (example, will vary based on IS)
-
Quantitative Data Summary
The following tables summarize the typical validation parameters for the quantification of venlafaxine enantiomers in human plasma using LC-MS/MS.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| (R/S)-Venlafaxine | 5 - 500 | 5 | [5] |
| (R/S)-Venlafaxine | 3 - 300 | 3 | [4] |
| (R/S)-Venlafaxine | 1 - 200 | 1 |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) | Reference |
| (R/S)-Venlafaxine | 5, 50, 150 | < 10.1 | < 10.1 | within ±10.0 | |
| (R/S)-Venlafaxine | 3, 30, 240 | < 10 | < 10 | within ±10 | [4] |
Table 3: Recovery
| Analyte | Extraction Method | Recovery (%) | Reference |
| (R/S)-Venlafaxine | Protein Precipitation | > 90 | [3] |
| (R/S)-Venlafaxine | Solid-Phase Extraction | 95.9 | [4] |
| (R/S)-Venlafaxine | Liquid-Liquid Extraction | > 80 |
Visualizations
References
- 1. Venlafaxine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hollow-fiber liquid-phase microextraction and chiral LC-MS/MS analysis of venlafaxine and its metabolites in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Microdialysis of (R)-Venlafaxine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting in vivo microdialysis studies to assess the pharmacokinetics and pharmacodynamics of (R)-Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI). In vivo microdialysis is a powerful technique for sampling the extracellular fluid of specific brain regions in awake, freely moving animals, allowing for the direct measurement of drug concentrations and their effects on neurotransmitter levels.[1][2][3][4]
This compound is one of the two enantiomers of venlafaxine. The (R)-enantiomer exhibits a greater inhibitory effect on serotonin reuptake, while the (S)-enantiomer inhibits the reuptake of both serotonin and norepinephrine.[5][6] Understanding the specific in vivo profile of this compound is crucial for elucidating its mechanism of action and therapeutic effects.
Quantitative Data Summary
The following table summarizes key quantitative parameters for in vivo microdialysis experiments with venlafaxine, compiled from various studies. These parameters can be adapted for studies focusing specifically on the (R)-enantiomer.
| Parameter | Value | Species/Brain Region | Reference |
| Animal Model | Male Sprague-Dawley rats | - | [1] |
| Swiss mice | Frontal Cortex | [7] | |
| Drug Administration | |||
| Dose (Venlafaxine) | 1, 4, 8 mg/kg | Swiss mice | [7] |
| 3-30 mg/kg (s.c.) | Rat Frontal Cortex | [8] | |
| 10 mg/kg/day (osmotic minipump) | Rats | [9] | |
| Route of Administration | Intraperitoneal (i.p.), Subcutaneous (s.c.) | Mice, Rats | [1][7][8] |
| Microdialysis Probe & Perfusion | |||
| Perfusion Flow Rate | 1-2 µL/min | Rat Prefrontal Cortex | [1] |
| Perfusate | Artificial Cerebrospinal Fluid (aCSF) | - | [1] |
| Sample Collection | |||
| Stabilization Period | At least 2 hours | - | [1] |
| Sample Collection Interval | Every 20 minutes | - | [1] |
| Analytical Method | LC-MS/MS | - | [1] |
Experimental Protocols
This section details the key experimental procedures for an in vivo microdialysis study of this compound.
Animal Preparation and Stereotaxic Surgery
-
Animal Model: Male Sprague-Dawley rats (250-300 g) are a commonly used animal model.[1] House animals individually in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.[1]
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).[1]
-
Stereotaxic Implantation: Secure the anesthetized animal in a stereotaxic frame. Implant a guide cannula targeting the desired brain region (e.g., medial prefrontal cortex).[1]
-
Recovery: Allow a recovery period of at least 48 hours post-surgery before the microdialysis experiment.[1]
In Vivo Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1-2 µL/min.[1]
-
Stabilization: Allow for a stabilization period of at least 2 hours to achieve a stable baseline of neurotransmitter levels.[1]
-
Baseline Sample Collection: Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish basal neurotransmitter concentrations.[1]
-
This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal or subcutaneous injection) at the predetermined doses.
-
Post-Administration Sample Collection: Continue collecting dialysate samples for a specified period after drug administration to monitor the time-course of changes in this compound and neurotransmitter concentrations.[1]
-
Sample Storage: Immediately store the collected dialysate samples at -80°C until analysis to prevent degradation of analytes.[1]
Sample Analysis by LC-MS/MS
-
Sample Preparation: Thaw the microdialysate samples. To a 20 µL aliquot of each sample, add 5 µL of an internal standard solution. For quantification of this compound, a deuterated analog is recommended. For neurotransmitter analysis, deuterated analogs of serotonin and norepinephrine (e.g., 5-HT-d4, NE-d6) should be used.[1]
-
Chromatographic Separation: Employ a suitable HPLC column (e.g., C18) to separate this compound and the neurotransmitters of interest from other components in the dialysate.[10]
-
Mass Spectrometric Detection: Utilize a tandem mass spectrometer (MS/MS) for the sensitive and selective quantification of the analytes.[11] The instrument should be operated in multiple reaction monitoring (MRM) mode.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in the synapse.
Experimental Workflow
Caption: Experimental workflow for in vivo microdialysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. PharmGKB summary: venlafaxine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of acute treatment with paroxetine, citalopram and venlafaxine in vivo on noradrenaline and serotonin outflow: a microdialysis study in Swiss mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the effects of antidepressants on norepinephrine and serotonin concentrations in the rat frontal cortex: an in-vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sustained administration of the antidepressant venlafaxine in rats: pharmacokinetic and pharmacodynamic findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Screening of (R)-Venlafaxine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venlafaxine is a widely prescribed antidepressant that functions as a serotonin-norepinephrine reuptake inhibitor (SNRI). It exists as a racemic mixture of two enantiomers, (R)- and (S)-Venlafaxine. The (R)-enantiomer is known to be a more potent inhibitor of both the serotonin transporter (SERT) and the norepinephrine transporter (NET) compared to the (S)-enantiomer, which exhibits greater selectivity for SERT.[1][2][3] This document provides detailed application notes and protocols for cell-based assays to screen and characterize the activity of (R)-Venlafaxine on human SERT and NET.
The provided protocols describe two primary types of cell-based assays:
-
Neurotransmitter Uptake Assays: These assays directly measure the inhibition of serotonin and norepinephrine uptake into cells recombinantly expressing the respective human transporters (hSERT or hNET). Both radiolabeled and fluorescence-based methods are detailed.
-
Second Messenger Assays: These functional assays measure the downstream signaling consequences of altered neurotransmitter levels resulting from transporter inhibition. Specifically, a protocol for a cyclic adenosine monophosphate (cAMP) assay is provided to assess the activation of G-protein coupled receptors (GPCRs) that are modulated by serotonin and norepinephrine.
Mechanism of Action of this compound
This compound exerts its therapeutic effect by binding to SERT and NET, blocking the reuptake of serotonin and norepinephrine from the synaptic cleft into the presynaptic neuron.[1][3] This leads to an increased concentration of these neurotransmitters in the synapse, enhancing and prolonging their signaling to postsynaptic neurons. The inhibition of both transporters is thought to contribute to its broad efficacy in treating depressive disorders.
Data Presentation
The following tables are structured for the clear presentation of quantitative data obtained from the described experimental protocols.
Table 1: Inhibition of Serotonin and Norepinephrine Uptake by this compound
| Compound | Target | Cell Line | Assay Type | IC50 (nM) | Ki (nM) |
| This compound | hSERT | HEK-293 | Radioligand Uptake | To be determined | To be determined |
| This compound | hNET | HEK-293 | Radioligand Uptake | To be determined | To be determined |
| This compound | hSERT | CHO-K1 | Fluorescent Uptake | To be determined | To be determined |
| This compound | hNET | CHO-K1 | Fluorescent Uptake | To be determined | To be determined |
| Fluoxetine (Control) | hSERT | HEK-293 | Radioligand Uptake | Reference Value | Reference Value |
| Desipramine (Control) | hNET | HEK-293 | Radioligand Uptake | Reference Value | Reference Value |
Table 2: Effect of this compound on Downstream cAMP Signaling
| Compound | Target GPCR | Cell Line | Assay Type | EC50 (nM) | Fold Change in cAMP |
| This compound | 5-HT Receptor Subtype | HEK-293 | cAMP-Glo™ | To be determined | To be determined |
| This compound | Adrenergic Receptor Subtype | HEK-293 | cAMP-Glo™ | To be determined | To be determined |
| Serotonin (Control) | 5-HT Receptor Subtype | HEK-293 | cAMP-Glo™ | Reference Value | Reference Value |
| Isoproterenol (Control) | Adrenergic Receptor Subtype | HEK-293 | cAMP-Glo™ | Reference Value | Reference Value |
Experimental Protocols
Radioligand Neurotransmitter Uptake Assay
This protocol describes the measurement of [³H]serotonin or [³H]norepinephrine uptake into HEK-293 cells stably expressing either hSERT or hNET.
Materials:
-
HEK-293 cells stably expressing hSERT or hNET
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotic
-
Poly-D-lysine coated 96-well plates
-
Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)
-
[³H]Serotonin or [³H]Norepinephrine
-
Unlabeled serotonin or norepinephrine
-
This compound and control compounds (e.g., Fluoxetine for SERT, Desipramine for NET)
-
Scintillation fluid
-
Microplate scintillation counter
Protocol:
-
Cell Plating: Seed HEK-293 cells expressing either hSERT or hNET in poly-D-lysine coated 96-well plates at a density of 40,000-60,000 cells per well. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in KRH buffer.
-
Assay Initiation:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of KRH buffer.
-
Add 50 µL of the compound dilutions to the respective wells.
-
For determining non-specific uptake, add a high concentration of a known inhibitor (e.g., 10 µM Fluoxetine for SERT or 10 µM Desipramine for NET).
-
For determining total uptake, add 50 µL of KRH buffer without any inhibitor.
-
Pre-incubate the plate for 10-20 minutes at room temperature.
-
-
Radioligand Addition: Add 50 µL of KRH buffer containing [³H]serotonin (final concentration ~10-20 nM) or [³H]norepinephrine (final concentration ~20-30 nM) to all wells.
-
Incubation: Incubate the plate for 10-15 minutes at room temperature.
-
Assay Termination:
-
Rapidly terminate the uptake by aspirating the solution and washing the cells three times with 150 µL of ice-cold KRH buffer.
-
Lyse the cells by adding 200 µL of 0.1% SDS or a suitable lysis buffer.
-
-
Scintillation Counting:
-
Transfer the lysate to scintillation vials.
-
Add 4 mL of scintillation fluid to each vial.
-
Measure the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage inhibition of specific uptake against the logarithm of the compound concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the concentration of the radioligand and Km is its Michaelis-Menten constant for the transporter.
-
Fluorescent Neurotransmitter Uptake Assay
This protocol outlines a homogeneous, fluorescence-based assay for measuring neurotransmitter uptake using a commercially available kit (e.g., Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices). This method is suitable for high-throughput screening.
Materials:
-
CHO-K1 or HEK-293 cells stably expressing hSERT or hNET
-
Appropriate cell culture medium
-
96- or 384-well black, clear-bottom microplates
-
Neurotransmitter Transporter Uptake Assay Kit (containing a fluorescent substrate and a masking dye)
-
This compound and control compounds
-
Fluorescence microplate reader with bottom-read capability
Protocol:
-
Cell Plating: Seed cells in 96- or 384-well plates at a density optimized for a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well for a 96-well plate).
-
Compound Addition:
-
Prepare serial dilutions of this compound and control compounds in the assay buffer provided with the kit.
-
Remove the culture medium and add the compound dilutions to the wells.
-
Incubate for 10-20 minutes at 37°C.
-
-
Reagent Addition:
-
Prepare the fluorescent substrate/masking dye solution according to the kit manufacturer's instructions.
-
Add the reagent solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex: 440 nm, Em: 520 nm).
-
Measure the fluorescence intensity in either kinetic mode (reading every 1-2 minutes for 30-60 minutes) or endpoint mode (reading after a fixed incubation time, e.g., 30 minutes).
-
-
Data Analysis:
-
For kinetic data, calculate the rate of uptake (slope of the fluorescence curve).
-
For endpoint data, use the final fluorescence values.
-
Plot the percentage inhibition of uptake against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
cAMP Second Messenger Assay
This protocol describes the use of a bioluminescence-based assay (e.g., cAMP-Glo™ Assay from Promega) to measure changes in intracellular cAMP levels in response to the modulation of serotonin or norepinephrine receptor activity.
Materials:
-
HEK-293 cells co-expressing a specific serotonin or adrenergic GPCR subtype and the respective transporter (SERT or NET).
-
DMEM with 10% FBS
-
96-well white, clear-bottom plates
-
cAMP-Glo™ Assay Kit
-
This compound
-
Agonist for the expressed GPCR (e.g., serotonin for 5-HT receptors, isoproterenol for β-adrenergic receptors)
-
Luminometer
Protocol:
-
Cell Plating: Seed the cells in 96-well plates and incubate overnight at 37°C and 5% CO₂.[4]
-
Cell Treatment:
-
Wash the cells with assay buffer.
-
Treat the cells with varying concentrations of this compound for a predetermined time to allow for the inhibition of the transporters and subsequent accumulation of endogenous or exogenously added neurotransmitter.
-
Stimulate the cells with an appropriate agonist for the expressed GPCR for 15-30 minutes.
-
-
Cell Lysis: Add the cAMP-Glo™ Lysis Buffer to each well and incubate for 15-20 minutes at room temperature to lyse the cells and release cAMP.[5][6]
-
cAMP Detection:
-
ATP Detection:
-
Add the Kinase-Glo® Reagent to each well. This terminates the PKA reaction and measures the amount of remaining ATP through a luciferase reaction.[6]
-
Incubate for 10 minutes at room temperature.
-
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
The amount of light generated is proportional to the concentration of cAMP.
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in the experimental wells from the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration to determine the EC50.
-
Visualizations
Caption: Experimental workflow for cell-based screening of this compound.
Caption: Signaling pathway affected by this compound.
Caption: Logical relationship of this compound's mechanism of action.
References
- 1. Insights into the Promising Prospect of G Protein and GPCR-Mediated Signaling in Neuropathophysiology and Its Therapeutic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Illumination of serotonin transporter mechanism and role of the allosteric site - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enantiomeric Separation of (R)-Venlafaxine by Capillary Electrophoresis
Introduction
Venlafaxine (VFX) is an antidepressant belonging to the serotonin-norepinephrine reuptake inhibitor (SNRI) class. It is a chiral drug administered as a racemic mixture of (R)- and (S)-enantiomers.[1][2] The two enantiomers exhibit different pharmacological activities: (R)-Venlafaxine is a potent inhibitor of both serotonin and norepinephrine reuptake, while (S)-Venlafaxine is more selective for serotonin reuptake inhibition.[1][3] This stereoselectivity in action necessitates the development of reliable analytical methods for the enantiomeric separation and quantification of venlafaxine, which is crucial in pharmaceutical research, quality control, and clinical studies.[3][4] Capillary electrophoresis (CE) has emerged as a powerful technique for this purpose due to its high separation efficiency, short analysis time, and low consumption of reagents and samples.[1]
This document provides detailed application notes and protocols for the enantiomeric separation of this compound using capillary electrophoresis, with a focus on methods employing cyclodextrin derivatives as chiral selectors.
Principle of Separation
In capillary electrophoresis, charged molecules are separated based on their differential migration in an electric field. For the separation of enantiomers, which have identical physicochemical properties in an achiral environment, a chiral selector is added to the background electrolyte (BGE). The chiral selector, typically a cyclodextrin derivative, forms transient diastereomeric complexes with the enantiomers of venlafaxine. The different stability of these complexes leads to different electrophoretic mobilities, enabling their separation.
Experimental Protocols
This section details two established methods for the enantiomeric separation of venlafaxine using capillary electrophoresis.
Method 1: Using Carboxymethyl-β-Cyclodextrin (CM-β-CD) as a Chiral Selector
This method provides a rapid and efficient separation of venlafaxine enantiomers.[1]
Instrumentation and Materials:
-
Capillary Electrophoresis System: Agilent 1600 CE system or equivalent, equipped with a diode array detector (DAD).[1]
-
Capillary: Fused silica capillary, uncoated.
-
Reagents:
-
(R,S)-Venlafaxine hydrochloride
-
Carboxymethyl-β-cyclodextrin (CM-β-CD)
-
Sodium hydroxide (NaOH)
-
Phosphoric acid (H₃PO₄)
-
Methanol (HPLC grade)
-
Deionized water
-
Detailed Protocol:
-
Capillary Conditioning (for new capillary):
-
Rinse the capillary with 0.1 M NaOH for 30 minutes.
-
Rinse with deionized water for 15 minutes.
-
Rinse with the background electrolyte (BGE) for 15 minutes.[1]
-
-
Daily Capillary Preconditioning (between injections):
-
Rinse with 0.1 M NaOH for 2 minutes.
-
Rinse with deionized water for 1 minute.
-
Rinse with the BGE for 2 minutes.[1]
-
-
Preparation of Background Electrolyte (BGE):
-
Prepare a phosphate buffer by dissolving the appropriate amount of a phosphate salt in deionized water and adjusting the pH to 2.5 with phosphoric acid.
-
Add CM-β-CD to the phosphate buffer at the desired concentration.
-
Filter the BGE through a 0.45 µm membrane filter and degas in an ultrasonic bath before use.[1]
-
-
Sample Preparation:
-
Prepare a stock solution of 0.5 mg/mL venlafaxine in methanol.
-
Dilute the stock solution to the desired concentration with deionized water or BGE.
-
Filter the sample solution through a 0.45 µm membrane filter.[1]
-
-
Electrophoretic Conditions:
Method 2: Using a Dual Cyclodextrin System
This method is suitable for the simultaneous chiral determination of venlafaxine and its major metabolite, O-desmethylvenlafaxine (ODV).[1]
Instrumentation and Materials:
-
Capillary Electrophoresis System: As described in Method 1.
-
Capillary: Fused silica capillary, uncoated.
-
Reagents:
-
(R,S)-Venlafaxine hydrochloride and O-desmethylvenlafaxine
-
Carboxymethyl-β-cyclodextrin (CM-β-CD)
-
α-Cyclodextrin (α-CD)
-
Tris
-
Phosphoric acid (H₃PO₄)
-
Methanol (HPLC grade)
-
Deionized water
-
Detailed Protocol:
-
Capillary Conditioning: Follow the procedure described in Method 1.
-
Preparation of Background Electrolyte (BGE):
-
Prepare a phosphate-Tris buffer and adjust the pH to 2.5.
-
Add 7.5 mM CM-β-CD and 10 mM α-CD to the buffer.[1]
-
Filter and degas the BGE as described in Method 1.
-
-
Sample Preparation: Prepare samples containing venlafaxine and O-desmethylvenlafaxine as described in Method 1.
-
Electrophoretic Conditions:
-
Injection: Hydrodynamic injection.
-
Applied Voltage: Optimized for the separation, typically in the range of 20-30 kV.
-
Temperature: 25°C.
-
Detection: UV detection at an appropriate wavelength for both analytes.
-
Data Presentation
The following tables summarize the quantitative data from the enantiomeric separation of venlafaxine under different experimental conditions.
Table 1: Enantiomeric Separation of Venlafaxine using CM-β-CD [1]
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Chiral Selector | 5 mM CM-β-CD | 10 mM CM-β-CD | 15 mM CM-β-CD |
| BGE | Phosphate buffer (pH 2.5) | Phosphate buffer (pH 2.5) | Phosphate buffer (pH 2.5) |
| Applied Voltage | 25 kV | 25 kV | 25 kV |
| Migration Time (S-VFX) | ~5.0 min | ~5.5 min | ~6.0 min |
| Migration Time (R-VFX) | ~5.2 min | ~5.8 min | ~6.3 min |
| Resolution (Rs) | Increased from 5 to 10 mM | Optimum at 10 mM | Decreased from 10 to 15 mM |
| Analysis Time | < 6 min | < 6 min | < 7 min |
Table 2: Enantiomeric Separation of Venlafaxine using a Dual CD System [1]
| Parameter | Value |
| Chiral Selectors | 7.5 mM CM-β-CD and 10 mM α-CD |
| BGE | Phosphate-Tris buffer (pH 2.5) |
| Migration Time | > 20 min |
Table 3: Enantiomeric Separation of Venlafaxine using Phosphated-γ-CD [1]
| Parameter | Value |
| Chiral Selector | 20 mM Phosphated-γ-CD |
| BGE | 50 mM Phosphate buffer (pH 2.5) |
| Migration Time | > 20 min |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the enantiomeric separation of venlafaxine by capillary electrophoresis.
Caption: Experimental workflow for venlafaxine enantiomeric separation by CE.
Key Parameters Affecting Separation
The logical relationship of key experimental parameters influencing the enantiomeric separation is depicted below.
Caption: Key parameters influencing CE enantiomeric separation of venlafaxine.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous stereoselective analysis of venlafaxine and O-desmethylvenlafaxine enantiomers in clinical samples by capillary electrophoresis using charged cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Screening Assays for (R)-Venlafaxine Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) widely used in the treatment of major depressive disorder, anxiety, and other mood disorders. Its therapeutic effects are primarily attributed to its ability to block the serotonin transporter (SERT) and the norepinephrine transporter (NET), thereby increasing the synaptic concentrations of these neurotransmitters. The development of novel this compound analogs with improved efficacy, selectivity, and pharmacokinetic profiles is an active area of research. High-throughput screening (HTS) assays are essential tools in this process, enabling the rapid evaluation of large compound libraries to identify promising lead candidates.
These application notes provide detailed protocols for two primary HTS methodologies for assessing the activity of this compound analogs at SERT and NET: a fluorescence-based neurotransmitter uptake assay and a radioligand binding assay. Additionally, this document includes a summary of quantitative data for select Venlafaxine analogs, experimental workflows, and diagrams of the relevant signaling pathways.
Data Presentation
The following table summarizes the in vitro potencies of this compound and some of its analogs at the human serotonin and norepinephrine transporters. This data is critical for understanding the structure-activity relationship (SAR) and for guiding the optimization of lead compounds.
| Compound | SERT IC50 (nM) | NET IC50 (nM) | Selectivity (NET/SERT) | Reference |
| (R,S)-Venlafaxine | 82 | 2480 | 30.2 | [1][2] |
| This compound | - | - | - | [3] |
| (S)-Venlafaxine | - | - | - | [3] |
| (R,S)-O-Desmethylvenlafaxine (ODV) | - | - | - | [4] |
| (R)-Sila-Venlafaxine | >10,000 | 110 | >90 | [5] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound analogs and the general workflow for their high-throughput screening.
Experimental Protocols
Protocol 1: Fluorescence-Based Neurotransmitter Uptake Assay
This protocol describes a non-radioactive, homogeneous assay for measuring the inhibition of SERT and NET in a high-throughput format using a fluorescent substrate. This method is amenable to automation and is ideal for primary screening of large compound libraries.
1. Materials and Reagents
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing human SERT (hSERT) or human NET (hNET).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: 384-well, black, clear-bottom microplates.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescent Substrate: A commercially available fluorescent monoamine transporter substrate (e.g., from a Neurotransmitter Transporter Uptake Assay Kit).
-
Test Compounds: this compound analogs dissolved in DMSO.
-
Reference Inhibitors: Fluoxetine (for SERT) and Desipramine (for NET).
2. Cell Culture and Plating
-
Culture HEK293-hSERT and HEK293-hNET cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
Passage the cells every 2-3 days when they reach 80-90% confluency.
-
On the day before the assay, harvest the cells using trypsin-EDTA and resuspend them in fresh culture medium.
-
Plate the cells into 384-well assay plates at a density of 15,000-20,000 cells per well in 40 µL of culture medium.
-
Incubate the plates overnight at 37°C and 5% CO2.
3. Assay Procedure
-
Prepare serial dilutions of the this compound analogs and reference inhibitors in assay buffer. The final DMSO concentration in the assay should be kept below 0.5%.
-
On the day of the assay, remove the culture medium from the cell plates by gentle aspiration.
-
Add 25 µL of the diluted compounds or reference inhibitors to the appropriate wells. Include wells with assay buffer and DMSO as negative controls.
-
Incubate the plates at 37°C for 10-30 minutes.
-
Prepare the fluorescent substrate solution according to the manufacturer's instructions.
-
Add 25 µL of the fluorescent substrate solution to all wells.
-
Immediately begin measuring the fluorescence intensity using a microplate reader (Excitation: ~440 nm, Emission: ~520 nm). Readings can be taken in kinetic mode for 30-60 minutes or as an endpoint reading after a specific incubation time.
4. Data Analysis
-
For kinetic assays, calculate the rate of uptake (slope of the fluorescence intensity over time).
-
For endpoint assays, use the final fluorescence reading.
-
Normalize the data to the controls (0% inhibition for DMSO-treated cells and 100% inhibition for a saturating concentration of a reference inhibitor).
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each this compound analog.
Protocol 2: Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound analogs for SERT and NET. This assay is considered a gold standard for quantifying ligand-transporter interactions.
1. Materials and Reagents
-
Cell Membranes: Membranes prepared from HEK293 cells expressing hSERT or hNET.
-
Radioligands: [³H]Citalopram or [¹²⁵I]RTI-55 for SERT, and [³H]Nisoxetine for NET.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine) or NET inhibitor (e.g., 10 µM Desipramine).
-
Assay Plates: 96-well polypropylene microplates.
-
Filtration System: A cell harvester with glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation Cocktail and a Scintillation Counter .
2. Membrane Preparation
-
Grow HEK293-hSERT and HEK293-hNET cells to confluency in large culture flasks.
-
Harvest the cells and centrifuge at 500 x g for 10 minutes.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Wash the resulting membrane pellet by resuspending it in fresh assay buffer and repeating the centrifugation step.
-
Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration using a BCA or Bradford assay. Store the membranes at -80°C.
3. Assay Procedure
-
Perform the assay in triplicate in a 96-well plate with a final volume of 250 µL per well.
-
Total Binding Wells: Add 50 µL of assay buffer, 50 µL of radioligand (at a concentration near its Kd), and 150 µL of cell membranes (typically 10-50 µg of protein).
-
Non-specific Binding Wells: Add 50 µL of the non-specific binding control, 50 µL of radioligand, and 150 µL of cell membranes.
-
Competition Wells: Add 50 µL of serially diluted this compound analogs, 50 µL of radioligand, and 150 µL of cell membranes.
-
Incubate the plates at room temperature for 60-120 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
4. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For the competition assay, plot the percentage of specific binding against the logarithm of the this compound analog concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
Conclusion
The high-throughput screening assays detailed in these application notes provide robust and reliable methods for the pharmacological characterization of this compound analogs. The fluorescence-based uptake assay is well-suited for the initial screening of large compound libraries due to its speed and automation compatibility. The radioligand binding assay, while more labor-intensive, offers a precise determination of the binding affinity of hit compounds. By employing these HTS strategies, researchers can efficiently identify and optimize novel this compound analogs with desired pharmacological profiles, ultimately accelerating the drug discovery and development process for new and improved treatments for depression and other neurological disorders.
References
- 1. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. US9527800B2 - Process for total synthesis of venlafaxine - Google Patents [patents.google.com]
- 4. Venlafaxine’s therapeutic reference range in the treatment of depression revised: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (R)-sila-venlafaxine: a selective noradrenaline reuptake inhibitor for the treatment of emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Analysis of (R)-Venlafaxine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of (R)-Venlafaxine. Our resources are designed to help you optimize your mobile phase, troubleshoot common issues, and ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for the achiral analysis of Venlafaxine on a C18 column?
A typical starting mobile phase for the reversed-phase HPLC analysis of Venlafaxine on a C18 column is a mixture of a phosphate buffer and a polar organic solvent like acetonitrile or methanol.[1][2][3] A common ratio to begin with is 60:40 (v/v) of buffer to organic modifier, which can then be optimized.[3] The pH of the buffer is a critical parameter and is often adjusted to a range of 3.0 to 6.2.[4][5]
Q2: How can I achieve chiral separation of (R)- and (S)-Venlafaxine?
Chiral separation of Venlafaxine enantiomers requires a chiral stationary phase (CSP) or a chiral additive in the mobile phase. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are commonly used. Another approach involves using a vancomycin chiral column.[2] The mobile phase for chiral separations often consists of a mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol or ethanol, with a small amount of an additive like diethylamine (DEA) for basic compounds. For reversed-phase chiral separations, a mobile phase of methanol-water with an ammonium acetate buffer has been shown to be effective.[2]
Q3: What is the importance of mobile phase pH in the analysis of Venlafaxine?
Venlafaxine is a basic compound, and the pH of the mobile phase significantly impacts its retention and peak shape.[6][7] At a pH below its pKa, Venlafaxine will be protonated (ionized), leading to different interactions with the stationary phase compared to its neutral form. Adjusting the pH can help control retention time and improve peak symmetry by minimizing interactions with residual silanols on the silica-based stationary phase.[7] For achiral separations, a pH between 3.0 and 6.2 is often used.[4][5] For chiral separations, the pH needs to be carefully optimized to enhance enantioselectivity.
Q4: What are the common organic modifiers used in the mobile phase, and how do they affect the separation?
Acetonitrile and methanol are the most common organic modifiers for reversed-phase HPLC of Venlafaxine.[3][4] The choice and proportion of the organic modifier affect the elution strength of the mobile phase and, consequently, the retention time of the analyte. Increasing the percentage of the organic modifier will generally decrease the retention time. The type of organic modifier can also influence the selectivity of the separation, especially in chiral analysis where subtle differences in interactions can lead to better resolution of enantiomers.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Silanols | Venlafaxine, as a basic compound, can interact with residual silanol groups on the C18 column, leading to peak tailing.[7] Lowering the mobile phase pH (e.g., to pH 3) can suppress the ionization of silanols and reduce these interactions. Alternatively, using an end-capped column or adding a competing base like triethylamine (TEA) to the mobile phase can improve peak shape. |
| Inappropriate Mobile Phase pH | If the mobile phase pH is close to the pKa of Venlafaxine, both ionized and non-ionized forms may exist, leading to peak distortion. Ensure the mobile phase pH is at least 1.5-2 units away from the analyte's pKa for consistent ionization. |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting. Dilute the sample and re-inject. |
| Column Contamination or Degradation | A contaminated or old column can result in poor peak shapes. Flush the column with a strong solvent. If the problem persists, replace the column. |
Issue 2: Inadequate Resolution Between (R)- and (S)-Venlafaxine Enantiomers
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Mobile Phase Composition | The resolution of enantiomers is highly sensitive to the mobile phase composition. Systematically vary the ratio of the organic modifier to the aqueous/non-polar phase. For normal-phase chiral separations, adjusting the concentration of the alcohol (e.g., isopropanol) and the basic additive (e.g., DEA) can significantly impact resolution. |
| Incorrect Chiral Stationary Phase | The choice of the chiral column is critical. If resolution is not achieved on one type of chiral column, consider screening other columns with different chiral selectors (e.g., polysaccharide-based vs. protein-based). |
| Flow Rate | Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the chiral stationary phase. |
| Temperature | Temperature can affect the kinetics of chiral recognition. Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C) to see if resolution improves. |
Experimental Protocols
Protocol 1: Achiral Analysis of Venlafaxine by RP-HPLC
This protocol is a general guideline for the quantitative analysis of Venlafaxine in a pharmaceutical formulation.
-
Chromatographic System:
-
HPLC system with UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Mobile Phase:
-
Chromatographic Conditions:
-
Standard Solution Preparation:
-
Prepare a stock solution of Venlafaxine hydrochloride in the mobile phase.
-
Prepare working standards by diluting the stock solution to the desired concentration range (e.g., 20-60 µg/mL).[4]
-
-
Sample Preparation:
-
For tablets, crush a tablet and dissolve the powder in a known volume of mobile phase to achieve a concentration within the calibration range.
-
Filter the sample solution before injection.
-
Protocol 2: Chiral Separation of Venlafaxine Enantiomers by HPLC
This protocol provides a starting point for the enantioselective analysis of Venlafaxine.
-
Chromatographic System:
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
Chiral column (e.g., vancomycin-based, 250 mm x 4.6 mm, 5 µm)[2]
-
-
Mobile Phase:
-
Chromatographic Conditions:
-
Standard and Sample Preparation:
-
Dissolve the racemic Venlafaxine standard or the sample in the mobile phase to an appropriate concentration.
-
Data Presentation
Table 1: Summary of Achiral HPLC Methods for Venlafaxine Analysis
| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) | Reference |
| C18 (150x4.6mm, 5µm) | 0.02M Phosphate Buffer:ACN (60:40 v/v), pH 5 | 1.0 | 226 | Not specified | [1] |
| XTerra symmetry C18 (150x4.6mm, 3.5µm) | Buffer:ACN (35:65 v/v), pH 3.9 | 0.6 | 227 | Not specified | [4] |
| Kromasil C18 (250mm x 4.6mm, 5µ) | Sodium Acetate Buffer:ACN (65:35), pH 5.5 | 1.0 | 226 | Not specified | [8] |
| Phenomenex Gemini C18 (250x4.6mm, 5µm) | Methanol:0.05M KH2PO4 (70:30 v/v), pH 6.2 | 1.0 | 226 | 3.7 | [5] |
| Phenomenex C18 (250mm x 4.6mm, 5µ) | Ammonium Acetate Buffer:Methanol (60:40), pH 5 | 1.0 | 227 | 2.0 | [9] |
Table 2: Example of a Chiral HPLC-MS/MS Method for Venlafaxine Enantiomers
| Parameter | Condition | Reference |
| Column | Vancomycin chiral column (250 x 4.6 mm, 5 µm) | [2] |
| Mobile Phase | Methanol:Water (8:92, v/v) containing 30 mmol/L ammonium acetate, pH 3.3 | [2] |
| Flow Rate | 1.0 mL/min | [2] |
| Detection | MS/MS (m/z 278.0 → 120.8) | [2] |
| Linearity Range | 0.28-423.0 ng/mL | [2] |
Visualizations
Caption: Troubleshooting workflow for common HPLC issues in this compound analysis.
Caption: Key factors in mobile phase optimization for chiral HPLC of this compound.
References
- 1. A Novel RP-HPLC Method for the Determination of Venlifaxine in Pharmaceutical Drug Products – Experiment Journal [experimentjournal.com]
- 2. Development and validation of a HPLC-MS/MS method for the determination of venlafaxine enantiomers and application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrpr.com [ijrpr.com]
- 4. pharmascholars.com [pharmascholars.com]
- 5. RP-HPLC Estimation of Venlafaxine Hydrochloride in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 7. agilent.com [agilent.com]
- 8. asianpubs.org [asianpubs.org]
- 9. rjptonline.org [rjptonline.org]
Troubleshooting poor peak resolution in (R)-Venlafaxine chiral chromatography
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues of poor peak resolution during the chiral analysis of (R)-Venlafaxine.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution in the chiral separation of Venlafaxine enantiomers?
Poor peak resolution in the chiral chromatography of Venlafaxine typically stems from a few key areas:
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not offer sufficient stereospecific interactions with the Venlafaxine enantiomers.
-
Suboptimal Mobile Phase Composition: The type, ratio, and additives of the mobile phase are critical for achieving selectivity and good peak shape.[1][2]
-
Incorrect Column Temperature: Temperature influences the thermodynamics of the separation and can significantly alter retention and enantioselectivity.[1]
-
Inadequate Flow Rate: While lower flow rates often improve resolution, a rate that is too low can lead to band broadening.[1]
-
Poor Peak Shape: Issues like peak tailing or fronting, often caused by secondary interactions or column overload, can compromise resolution.[1][3]
Q2: Which types of Chiral Stationary Phases (CSPs) are recommended for separating Venlafaxine enantiomers?
High-performance liquid chromatography (HPLC) based on chiral stationary phases is a popular and effective method for chiral drug separation.[4] For Venlafaxine and its metabolites, several types of CSPs have proven effective:
-
Macrocyclic Glycopeptide-Based CSPs: Vancomycin-bonded stationary phases have been successfully used for the enantioseparation of Venlafaxine.[4] These columns can be operated in reversed-phase and polar organic modes.[5]
-
Polysaccharide-Based CSPs: Columns with cellulose or amylose derivatives are widely applicable for separating a broad range of chiral pharmaceuticals and are a good starting point for method development.[1][2]
-
Protein-Based CSPs: While less common, protein-based columns can also be explored for specific applications.
For capillary electrophoresis (CE), cyclodextrin derivatives are often used as chiral selectors in the background electrolyte to achieve separation.[6][7][8]
Q3: How does the mobile phase composition impact the separation of Venlafaxine enantiomers?
The mobile phase is a critical factor in achieving chiral separation. Its composition directly affects the interactions between the analytes and the CSP.
-
For HPLC (Normal-Phase): The mobile phase typically consists of a non-polar solvent (like hexane) and a polar modifier (like ethanol or isopropanol). Adjusting the percentage of the polar modifier is the most common first step in optimization. A lower concentration of the modifier generally increases retention and can improve resolution.[2]
-
For HPLC (Reversed-Phase): The mobile phase usually involves a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The acetonitrile concentration can modulate elution times and enantiomeric resolution.[9]
-
Additives: Small amounts of acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) additives can significantly improve peak shape and resolution by suppressing unwanted ionic interactions with the stationary phase.[2]
Q4: My peaks are tailing. What is the likely cause and solution?
Peak tailing is often caused by secondary, undesirable interactions between the analyte and the stationary phase.
-
Probable Causes:
-
Solutions:
-
Optimize Additives: Add a competing acid (e.g., 0.1% TFA) or base (e.g., 0.1% DEA) to the mobile phase to block active sites.
-
Adjust pH: In reversed-phase mode, adjust the mobile phase pH to ensure the analyte is in a single ionic state.
-
Sample Solvent: Dissolve the sample in the mobile phase whenever possible.[2]
-
Reduce Sample Load: Decrease the injection volume or the sample concentration.
-
Column Maintenance: Flush the column with a strong, compatible solvent as recommended by the manufacturer.[10]
-
Q5: I am observing peak fronting. What could be the problem?
Peak fronting is less common than tailing but can significantly impact resolution.
-
Probable Causes:
-
Solutions:
Troubleshooting Guide
When poor resolution is observed, a systematic approach is crucial. The following workflow provides a logical path to identifying and resolving the issue.
Caption: Troubleshooting workflow for poor peak resolution.
Troubleshooting Data Summary
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No Separation / Co-elution | Incorrect CSP; Suboptimal mobile phase. | Screen different CSPs (polysaccharide, macrocyclic); Systematically vary mobile phase modifier and additives.[1][2] |
| Partial Resolution | Mobile phase, flow rate, or temperature is not optimal. | Fine-tune mobile phase composition; Reduce flow rate; Vary temperature to assess impact on selectivity.[1] |
| Peak Tailing | Secondary analyte-CSP interactions; Column contamination. | Add a mobile phase additive (TFA or DEA); Ensure sample solvent matches mobile phase; Wash the column.[2] |
| Peak Fronting | Column overload; Column bed degradation. | Reduce sample concentration/injection volume; Replace the column if overload is not the cause.[1][3] |
| Irreproducible Retention Times | Insufficient column equilibration; Mobile phase instability; Temperature fluctuations. | Equilibrate with at least 20-30 column volumes; Prepare fresh mobile phase daily; Use a column thermostat.[2] |
Experimental Protocols
Protocol 1: Systematic Method Development for Chiral Separation of Venlafaxine
This protocol outlines a systematic approach to developing a robust chiral separation method for this compound using HPLC.
-
Chiral Stationary Phase (CSP) Screening:
-
Select a minimum of two to three columns from different classes. A recommended starting set includes a polysaccharide-based CSP (e.g., Chiralpak® IA) and a macrocyclic glycopeptide-based CSP (e.g., a vancomycin-bonded phase).[2][4]
-
Prepare a stock solution of racemic Venlafaxine at approximately 1 mg/mL in a suitable solvent (e.g., ethanol or mobile phase).
-
Screen each column using a generic mobile phase. For polysaccharide columns, start with a normal-phase eluent like Hexane/Ethanol (80:20 v/v). For macrocyclic columns, use a reversed-phase eluent like Acetonitrile/Ammonium Acetate Buffer (pH 6) (90:10 v/v).[9]
-
Set the flow rate to 1.0 mL/min and the column temperature to 25°C.
-
-
Mobile Phase Optimization:
-
Select the CSP that shows the most promise (baseline or partial separation).
-
Adjust Modifier Ratio: Systematically vary the concentration of the polar modifier (e.g., ethanol in normal-phase) in 5% increments (e.g., 10%, 15%, 20%, 25%). Observe the effect on retention time and resolution.
-
Change Modifier Type: If resolution is still poor, switch the modifier (e.g., from ethanol to isopropanol in normal-phase).
-
Introduce an Additive: If peak shape is poor (tailing), add 0.1% of an acidic (TFA) or basic (DEA) additive to the mobile phase.[2]
-
-
Flow Rate and Temperature Optimization:
-
Flow Rate: Once a suitable mobile phase is identified, investigate the effect of flow rate. Reduce the flow rate (e.g., to 0.7 mL/min or 0.5 mL/min) to see if resolution improves.
-
Temperature: Analyze the sample at three different temperatures (e.g., 15°C, 25°C, 35°C) to determine the effect of temperature on selectivity. Lower temperatures often improve resolution but may increase backpressure.[1]
-
Example Chromatographic Conditions
The following table summarizes conditions that have been successfully used for the chiral separation of Venlafaxine and its metabolites, providing a starting point for method development.
| Analytical Technique | Chiral Selector / Column | Mobile Phase / Electrolyte | Key Parameters |
| Capillary Electrophoresis (CE) | Carboxymethyl-β-Cyclodextrin (CM-β-CD) | 25 mM Phosphate Buffer (pH 2.5) containing 10 mM CM-β-CD | Voltage: 25 kVTemperature: 15°CDetection: 230 nm |
| Capillary Electrophoresis (CE) | Highly Sulfated γ-Cyclodextrin | Not specified | Note: Achieved near baseline separation.[11] |
| HPLC | Vancomycin Chiral Column | 100 mM Ammonium Acetate Buffer (pH 6) / Water / Acetonitrile (5:5:90, v/v/v) | Not specified |
Logical Relationships in Chiral Method Optimization
The optimization of a chiral separation method involves balancing several interdependent parameters to achieve the desired resolution. The diagram below illustrates the relationship between key experimental variables and the primary chromatographic outcomes.
Caption: Interdependence of parameters in chiral method optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. chiraltech.com [chiraltech.com]
- 11. Development of an enantioselective assay for simultaneous separation of venlafaxine and O-desmethylvenlafaxine by micellar electrokinetic chromatography-tandem mass spectrometry: Application to the analysis of drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (R)-Venlafaxine Extraction from Brain Tissue
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of (R)-Venlafaxine extraction from brain tissue.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting Venlafaxine from brain tissue?
A1: The most prevalent and effective methods for extracting Venlafaxine and its metabolites from biological matrices, including brain tissue, are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1][2][3][4] LLE is often cited as providing the best recovery for Venlafaxine and its primary metabolite, O-desmethylvenlafaxine.[1][2][3][4] Newer techniques like liquid-phase microextraction and cloud point extraction are also available and are more cost-effective due to reduced solvent use, but may result in lower recovery rates compared to classic methods.[1][2]
Q2: How does the physicochemical nature of Venlafaxine influence the extraction strategy?
A2: Venlafaxine is a basic compound.[5] This property is critical when developing an extraction protocol. For instance, during Liquid-Liquid Extraction (LLE), the pH of the aqueous phase must be adjusted to keep Venlafaxine in its non-ionized form, which facilitates its transfer into an organic solvent.[5] Similarly, for Solid-Phase Extraction (SPE), the choice of sorbent and elution solvents is dictated by the need to retain and then effectively elute the basic analyte.[6]
Q3: What are "matrix effects" and how can they be minimized during LC-MS/MS analysis of brain tissue extracts?
A3: Matrix effects in LC-MS/MS analysis refer to the alteration of the ionization efficiency of the target analyte, such as this compound, due to co-eluting compounds from the sample matrix (e.g., brain homogenate).[5] These effects can cause ion suppression or enhancement, leading to inaccurate quantification.[5] To minimize matrix effects, it is crucial to employ a robust sample preparation method. Switching from a simple protein precipitation method to more rigorous techniques like LLE or SPE can produce a cleaner sample extract.[5] Supported Liquid Extraction (SLE) has also been shown to effectively remove phospholipids, a major source of matrix effects, and can be a valuable alternative to traditional LLE.[7]
Troubleshooting Guide
Issue 1: Poor or inconsistent recovery of this compound.
| Potential Cause | Troubleshooting Recommendation |
| Suboptimal pH during LLE | Venlafaxine is a basic compound, so ensure the pH of the sample is adjusted to a level that maintains the analyte in its non-ionized form for efficient extraction into the organic solvent.[5] |
| Inappropriate LLE Solvent | The choice of organic solvent is critical. A mixture of hexane and ethyl acetate (e.g., 80/20 v/v) has been reported to provide good recovery (above 70%) for Venlafaxine and its main metabolite.[4] Other solvents like butyl chloride have also been used successfully.[1] |
| Inefficient SPE Elution | For SPE, the elution solvent may not be strong enough. To improve the elution of the basic Venlafaxine molecule, consider making the elution solvent (e.g., methanol or acetonitrile) basic by adding a small amount of ammonia (e.g., 2-5%).[6] |
| Incomplete Homogenization | Ensure the brain tissue is thoroughly homogenized to release the analyte. The use of a mechanical homogenizer is recommended. |
Issue 2: High signal of interfering peaks in the chromatogram.
| Potential Cause | Troubleshooting Recommendation |
| Insufficient Sample Cleanup | Simple protein precipitation may not be sufficient to remove all interfering substances from the brain matrix.[5] Consider implementing a more rigorous extraction technique like LLE or SPE.[5] |
| Suboptimal SPE Washing Step | During SPE, the wash step is crucial for removing interferences. Use a wash solvent that is strong enough to remove impurities but weak enough to not elute the analyte. A mixture of methanol and deionized water is a common choice.[8] |
| High Ammonia Concentration in SPE Elution | While adding ammonia to the elution solvent can improve analyte recovery, excessively high concentrations can lead to the elution of impurities from the matrix, resulting in additional peaks in the chromatogram.[4] A 1% solution of ammonia in methanol has been shown to increase selectivity.[4] |
Experimental Protocols
Brain Tissue Homogenization
-
Weigh the frozen brain tissue sample.
-
On ice, add a cold homogenization buffer (e.g., 0.1% formic acid in methanol) at a specific ratio (e.g., 1:3 w/v).[9]
-
Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.
-
Centrifuge the homogenate at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[9]
-
Collect the supernatant for further processing.
Liquid-Liquid Extraction (LLE) Protocol
-
To 500 µL of brain tissue homogenate supernatant, add 30 µL of an appropriate internal standard solution.
-
Vortex the mixture for 3 minutes.
-
Add 3 mL of an organic solvent mixture (e.g., hexane and ethyl acetate, 80/20 v/v).[4]
-
Vortex for another 3 minutes.
-
Centrifuge at 3000 rpm for 15 minutes to separate the layers.[5]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) Protocol
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry.[6][8]
-
Sample Loading: Load the pre-treated brain homogenate supernatant onto the conditioned SPE cartridge at a slow, consistent flow rate.
-
Washing: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 5% methanol in deionized water) to remove interfering substances.[8]
-
Elution: Elute the this compound and internal standard with 1-2 mL of an appropriate elution solvent (e.g., methanol with 2% ammonia).[6]
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[6] Reconstitute the residue in a small volume of the mobile phase for analysis.[6]
Quantitative Data Summary
| Extraction Method | Analyte | Matrix | Recovery Rate (%) | Linearity Range (ng/mL) | LOD (ng/mL) | Reference |
| LLE | Venlafaxine & ODV | Human Plasma | >70% | 25 - 500 | - | [4] |
| LLE | Venlafaxine & ODV | Human Blood Plasma | Venlafaxine: ~100%, ODV: ~70% | 1 - 2000 | Venlafaxine: 1, ODV: 5 | [4] |
| SPE | Venlafaxine & ODV | Human Plasma | Venlafaxine: >92%, ODV: >93% | 1 - 1000 | 0.3 | [4] |
| LLE with acidified water | Venlafaxine | Animal Liver | 44 ± 2% | 25 - 300 (µg/mL) | - | [10] |
| LLE with acidified ethanol | Venlafaxine | Animal Liver | 36 ± 3% | 25 - 300 (µg/mL) | - | [10] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices [psychiatriapolska.pl]
- 3. [Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychiatriapolska.pl [psychiatriapolska.pl]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Systematic evaluation of supported liquid extraction in reducing matrix effect and improving extraction efficiency in LC-MS/MS based bioanalysis for 10 model pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. nphj.nuph.edu.ua [nphj.nuph.edu.ua]
Technical Support Center: (R)-Venlafaxine Degradation Product Identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of (R)-Venlafaxine degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the major degradation pathways for Venlafaxine under forced degradation conditions?
A1: Venlafaxine is susceptible to degradation under various stress conditions, primarily through hydrolysis and oxidation. Under acidic conditions, a major degradation pathway involves the cleavage of the dimethylamino group, leading to the formation of 1-[(1-hydroxy-cyclohexyl)methyl]-4-methoxybenzene[1]. UV irradiation can lead to demethylation, deamination, hydroxylation of the aromatic ring, and opening of the cyclohexane ring[2]. During electrochemical degradation and UV/H2O2 oxidation, key transformation reactions include demethylation, dehydration, and hydroxylation[3][4][5].
Q2: Which stress conditions are most likely to cause significant degradation of Venlafaxine?
A2: Forced degradation studies indicate that Venlafaxine is particularly labile to acidic conditions, especially at higher concentrations of acid (e.g., 5N HCl) and elevated temperatures[1]. Significant degradation has also been observed under oxidative and UV light conditions[5][6]. The drug is found to be relatively more stable under basic and thermal stress conditions compared to acidic stress[7].
Q3: What are the common degradation products of Venlafaxine identified by LC-MS?
A3: Several degradation products of Venlafaxine have been characterized using LC-MS. Under acidic stress, a primary degradant is 1-[(1-hydroxy-cyclohexyl)methyl]-4-methoxybenzene (m/z 220)[1]. Electrochemical degradation studies have identified isomers with m/z values of 276 and 294, corresponding to the addition of oxygen and hydroxyl groups[8]. N-desmethylvenlafaxine is another identified degradation product[9].
Q4: Are there established analytical methods for separating Venlafaxine from its degradation products?
A4: Yes, several stability-indicating HPLC methods have been developed. A common approach utilizes a C18 reversed-phase column with a mobile phase consisting of a phosphate buffer and an organic modifier like methanol or acetonitrile[10]. Gradient elution is often employed to achieve optimal separation of the parent drug from its various degradation products[11].
Troubleshooting Guides
Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing) for Venlafaxine or degradation products | - Interaction with active silanol groups on the column packing.- Inappropriate mobile phase pH.- Column overload. | - Use a high-purity, end-capped C18 column.- Adjust the mobile phase pH to be between 2 and 8 to suppress silanol ionization[12].- Add a competing base like triethylamine (TEA) to the mobile phase in low concentrations.- Reduce the sample concentration or injection volume. |
| Co-elution of degradation products | - Insufficient chromatographic resolution. | - Optimize the gradient elution profile by slowing the ramp rate.- Evaluate different organic modifiers (e.g., acetonitrile vs. methanol).- Try a column with a different selectivity (e.g., phenyl-hexyl). |
| Shifting retention times | - Inconsistent mobile phase composition.- Fluctuation in column temperature.- Column degradation. | - Ensure accurate preparation of the mobile phase and proper mixing/degassing[9].- Use a column oven to maintain a stable temperature.- Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need replacement. |
| Ghost peaks in the chromatogram | - Contaminants in the mobile phase or from the sample matrix.- Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phase.- Implement a needle wash step in the autosampler method.- Run blank injections to identify the source of contamination[12]. |
Mass Spectrometry (MS) Identification Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Difficulty in elucidating fragmentation pathways of unknown degradants | - Insufficient fragmentation energy.- Low abundance of the precursor ion. | - Optimize the collision energy (CE) or collision-induced dissociation (CID) voltage to achieve a richer fragmentation spectrum.- If available, perform MSn experiments to obtain multi-stage fragmentation information[13].- Concentrate the sample to increase the ion signal of the degradant. |
| Inaccurate mass measurement for degradation products | - Poor mass calibration of the instrument. | - Perform a routine mass calibration of the mass spectrometer according to the manufacturer's guidelines. |
| Isomeric degradation products that are difficult to distinguish | - Similar fragmentation patterns. | - Employ high-resolution mass spectrometry (HRMS) to determine the elemental composition and confirm isomeric differences.- Optimize chromatographic separation to resolve the isomers. Different isomers may exhibit subtle differences in fragmentation patterns upon careful examination of the MS/MS spectra[13]. |
Data Presentation
Summary of Forced Degradation Studies for Venlafaxine
| Stress Condition | Reagent/Parameters | Duration | % Degradation | Major Degradation Products Identified | Reference |
| Acid Hydrolysis | 0.1 M HCl | 26 hours at 60°C | 8.7% | Not specified | [7] |
| Base Hydrolysis | Not specified | Not specified | 6.5% | Not specified | [7] |
| Oxidative | 3% H₂O₂ | Not specified | 12.4% | Not specified | Not specified |
| Thermal | 60°C | 48 hours | 4.8% | Not specified | [7] |
| Photolytic | UV Light | 4 hours | Stable | Not applicable | [7] |
Note: The percentage of degradation can vary significantly based on the precise experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound hydrochloride based on ICH guidelines.
-
Preparation of Stock Solution: Accurately weigh and dissolve Venlafaxine HCl in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of approximately 1 mg/mL.
-
Acid Degradation: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Heat the solution at 80°C for 8 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of ~60 µg/mL with the mobile phase[2].
-
Base Degradation: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the solution at room temperature for a specified time. Neutralize with 0.1 M HCl and dilute to the final concentration.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for a specified time. Dilute to the final concentration[10].
-
Thermal Degradation: Place the solid drug substance in a hot air oven maintained at a specific temperature (e.g., 60°C) for 48 hours. After the specified time, dissolve the sample in the diluent to achieve the final concentration[7].
-
Photolytic Degradation: Expose a solution of the drug in a quartz cuvette to UV light (e.g., 254 nm) for a defined period. A parallel sample should be wrapped in aluminum foil to serve as a dark control[7].
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method for the analysis of Venlafaxine and its degradation products.
-
Column: Kromasil C18 (250 x 4.6 mm, 5 µm particle size) or equivalent[10].
-
Mobile Phase A: 0.01 M Phosphate buffer (pH 4.5)[10].
-
Mobile Phase B: Methanol[10].
-
Gradient:
-
0-5 min: 40% B
-
5-20 min: 40% to 80% B
-
20-25 min: 80% B
-
25-30 min: 80% to 40% B
-
30-35 min: 40% B
-
-
Flow Rate: 1.0 mL/min[10].
-
Detection: UV at 225 nm[10].
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. LC–UV and LC–MS evaluation of stress degradation behavior of desvenlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of venlafaxine using TiO2/UV process: Kinetic studies, RSM optimization, identification of transformation products and toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UV/H2O2degradation of the antidepressants venlafaxine and O-desmethylvenlafaxine: Elucidation of their transformation pathway and environmental fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ultraviolet oxidative degradation of typical antidepressants: Pathway, product toxicity, and DFT theoretical calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. Electrochemical Degradation of Venlafaxine on Platinum Electrodes: Identification of Transformation Products by LC-MS/MS and In Silico Ecotoxicity Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. hplc.eu [hplc.eu]
- 13. Electrochemical Degradation of Venlafaxine on Platinum Electrodes: Identification of Transformation Products by LC-MS/MS and In Silico Ecotoxicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-Venlafaxine Dosage Optimization in Rodent Models
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing (R)-Venlafaxine dosage in rodent models. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for antidepressant-like effects in rats and mice?
A1: The appropriate starting dose of this compound can vary depending on the rodent species, the administration route, and the specific behavioral test being used. For acute administration in mice, doses ranging from 4 mg/kg to 64 mg/kg have been shown to be effective in the Forced Swim Test (FST) and Tail Suspension Test (TST).[1][2] In rats, acute doses of 10 mg/kg to 40 mg/kg (i.p.) have demonstrated effects in models of neuropathic pain and depression.[3][4] For chronic studies in rats, a daily oral dose of 10 mg/kg has been used to investigate effects on depressive-like behaviors.[3][5] It is crucial to conduct a pilot study to determine the optimal dose for your specific experimental conditions.
Q2: What are the common routes of administration for this compound in rodents?
A2: this compound can be administered via several routes, including:
-
Intraperitoneal (i.p.) injection: This is a common route for acute studies due to its rapid absorption.[4][6]
-
Oral gavage (p.o.): This route is often used for chronic studies to mimic clinical administration.[3][7]
-
Subcutaneous (s.c.) injection: This is another option for both acute and chronic administration.[2][8]
-
Osmotic minipumps: For continuous and sustained administration over a longer period, subcutaneously implanted osmotic minipumps can be used.[9]
The choice of administration route will depend on the experimental design, desired pharmacokinetic profile, and duration of the study. The absolute bioavailability of venlafaxine is low in rats (12.6%) after oral administration.[10]
Q3: How does the dose of this compound relate to its mechanism of action?
A3: Venlafaxine exhibits a dose-dependent effect on neurotransmitter reuptake. At lower doses, it primarily inhibits the reuptake of serotonin (5-HT).[1] As the dose increases, it also inhibits the reuptake of norepinephrine (NE).[1] This dual mechanism of action is a key feature of venlafaxine's pharmacological profile.
Q4: What are the potential side effects or adverse events to monitor in rodents at higher doses of this compound?
A4: While generally considered safe at therapeutic doses, higher doses of venlafaxine can lead to adverse effects in rodents. These may include decreased locomotor activity in rats, although it may not change or even increase in mice at certain doses.[11] High doses can also induce cytotoxicity, oxidative stress, and mitochondrial dysfunction. It is important to monitor animals for any signs of toxicity, such as significant weight loss, lethargy, or unusual behaviors. The oral LD50 in rats has been reported as 350 mg/kg in females and 700 mg/kg in males.[12]
Troubleshooting Guide
Q5: My results are inconsistent across different experiments. What could be the cause?
A5: Inconsistent results can stem from several factors:
-
Drug Stability: Ensure that your this compound solution is properly prepared and stored. Fresh solutions should be prepared on the day of the experiment.[2]
-
Animal Handling and Stress: Stress can significantly impact behavioral outcomes. Ensure consistent and gentle handling of the animals. Acclimatize them to the experimental room and procedures before starting the experiment.
-
Dosing Accuracy: Verify the accuracy of your dose calculations and administration technique.
-
Pharmacokinetics: The timing of behavioral testing relative to drug administration is critical. The elimination half-life of venlafaxine is around 1 hour in rodents.[10] Consider the peak plasma concentration time when designing your experimental timeline.
-
Animal Strain and Sex: Different rodent strains and sexes can exhibit varying responses to venlafaxine. Ensure you are using a consistent strain and sex throughout your studies.
Q6: I am not observing the expected antidepressant-like effects. What should I check?
A6: If you are not seeing the expected effects, consider the following:
-
Dosage: The dose may be too low. A dose-response study is recommended to determine the optimal effective dose for your specific model. Venlafaxine's efficacy can be dose-dependent.[1][13]
-
Duration of Treatment: For some models of depression, particularly those involving chronic stress, acute administration may not be sufficient. Chronic treatment for several weeks may be necessary to observe behavioral changes.[3]
-
Behavioral Test Sensitivity: Ensure that the chosen behavioral test is sensitive to the effects of venlafaxine. The Forced Swim Test and Tail Suspension Test are commonly used and have good predictive validity for antidepressants.[14]
-
Metabolism: Venlafaxine is extensively metabolized in the liver.[12] Factors that affect liver metabolism could influence the drug's efficacy.
Data Presentation
Table 1: Summary of this compound Dosages and Effects in Rodent Models
| Species | Administration Route | Dose Range (mg/kg) | Duration | Behavioral Test/Model | Key Findings | Reference |
| Mouse | i.p. | 8, 16, 32, 64 | Acute | Forced Swim Test | Active in reducing immobility. | [1] |
| Mouse | s.c. | 4, 8 | Acute | Forced Swim Test | Effective in exerting antidepressant-like effects. | [2] |
| Mouse | i.p. | 30 | Acute | Tail Suspension Test | Blocked dexamethasone-induced increase in immobility. | [15] |
| Rat | p.o. | 22 | Chronic | Neuropathic Pain (CCI) | Relieved thermal hyperalgesia. | [7] |
| Rat | i.p. | 5 - 20 | Acute | In vivo Microdialysis | Dose-dependent increases in cortical and hippocampal 5-HT levels. | [6] |
| Rat | i.p. | 10, 20 | Chronic (14 days) | Neuropathic Pain (CCI) | Attenuated tactile hypersensitivity and heat hyperalgesia. | [4] |
| Rat | p.o. | 10 | Chronic (4 weeks) | Ovariectomized Model | Decreased immobility time in the Forced Swim Test. | [3] |
| Rat | i.p. | 8, 16, 32 | Chronic (14 days) | Chronic Unpredictable Stress | Increased brain 5-HT and NE levels. | [16] |
Experimental Protocols
Protocol 1: Acute this compound Administration and Forced Swim Test (FST) in Mice
-
Drug Preparation: Dissolve this compound hydrochloride in 0.9% physiological saline to the desired concentration. Prepare fresh on the day of the experiment.
-
Animal Acclimation: Acclimate male C57BL/6 mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle (saline) via intraperitoneal (i.p.) injection at a volume of 0.1 ml per 10 g of body weight.
-
Pre-treatment Time: Allow for a 30-60 minute pre-treatment period after injection.
-
Forced Swim Test:
-
Place each mouse individually into a glass cylinder (25 cm height, 10 cm diameter) containing 15 cm of water at 23–25 °C for a 6-minute session.[17]
-
Record the entire session with a video camera.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.[17]
-
-
Data Analysis: Compare the immobility time between the venlafaxine-treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
Protocol 2: Chronic Oral this compound Administration in a Rat Model of Depression
-
Model Induction (if applicable): Induce a depressive-like state using a validated model, such as chronic unpredictable stress or ovariectomy.
-
Drug Preparation: Dissolve this compound hydrochloride in distilled water or the vehicle used for the control group.
-
Drug Administration: Administer this compound or vehicle daily via oral gavage at the determined dose for the duration of the study (e.g., 4 weeks).
-
Behavioral Testing: Conduct behavioral tests (e.g., Forced Swim Test, Sucrose Preference Test) at the end of the treatment period to assess antidepressant-like effects.
-
Biochemical Analysis (Optional): Following behavioral testing, collect brain tissue to measure neurotransmitter levels (e.g., 5-HT, NE) or other relevant biomarkers.[16]
-
Data Analysis: Analyze behavioral and biochemical data using appropriate statistical methods to compare treatment groups.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Dose-dependent noradrenergic and serotonergic properties of venlafaxine in animal models indicative of antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Venlafaxine Mitigates Depressive-Like Behavior in Ovariectomized Rats by Activating the EPO/EPOR/JAK2 Signaling Pathway and Increasing the Serum Estradiol Level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antinociceptive effects of venlafaxine in a rat model of peripheral neuropathy: role of alpha2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of New Approaches to Depression Treatment Using an Animal Model of Pharmacoresistant Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Venlafaxine: acute and chronic effects on 5-hydroxytryptamine levels in rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Venlafaxine hydrochloride (Effexor) relieves thermal hyperalgesia in rats with an experimental mononeuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sustained administration of the antidepressant venlafaxine in rats: pharmacokinetic and pharmacodynamic findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of venlafaxine and O-desmethylvenlafaxine in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological profile of venlafaxine, a new antidepressant, given acutely - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Optimal dose of selective serotonin reuptake inhibitors, venlafaxine, and mirtazapine in major depression: a systematic review and dose-response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rodent models of depression: forced swim and tail suspension behavioral despair tests in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Biochemical mechanism studies of venlafaxine by metabonomic method in rat model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antidepressant-Like Activity of Typical Antidepressant Drugs in the Forced Swim Test and Tail Suspension Test in Mice Is Augmented by DMPX, an Adenosine A2A Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of (R)-Venlafaxine in vitro
Welcome to the technical support center for (R)-Venlafaxine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common in vitro solubility challenges with this compound. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, practical advice for your experiments.
A Note on this compound vs. Racemic Venlafaxine
Most publicly available physicochemical data pertains to the racemic mixture of venlafaxine hydrochloride, (R/S)-Venlafaxine HCl. Enantiomers, such as this compound and (S)-Venlafaxine, possess identical physical properties in an achiral environment. Therefore, in standard non-chiral solvents and buffer systems (e.g., water, PBS, DMSO), the solubility of this compound is expected to be virtually identical to that of the racemate. The information provided herein is based on data for racemic venlafaxine HCl, which is a reliable proxy for the behavior of the (R)-enantiomer in non-chiral in vitro systems.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: this compound is typically used as its hydrochloride salt, this compound HCl, which is highly soluble in water. The reported solubility for the racemic mixture is 572 mg/mL in water (with ionic strength adjusted to 0.2 M with NaCl).[1] This high solubility classifies it as a Biopharmaceutics Classification System (BCS) Class I compound (high solubility, high permeability).[2] The free base form, however, is significantly less soluble.[3]
Q2: I observed a precipitate after adding my this compound stock solution to my aqueous buffer/cell culture medium. What is the likely cause?
A2: Precipitation, despite the high aqueous solubility of the HCl salt, can occur for several reasons:
-
"Salting out": Your biological buffer or cell culture medium is a complex mixture of salts. If your medium is already near saturation with other salts, adding a high concentration of the drug salt can cause it to precipitate.
-
pH Shift: this compound is a weak base with a pKa of approximately 9.4.[4] If you add a concentrated stock solution to a neutral or alkaline buffer (pH > 7), the equilibrium may shift towards the less soluble free base form, causing it to precipitate.
-
Solvent Shock: If your stock solution is in an organic solvent like DMSO, adding it rapidly to an aqueous buffer can cause localized supersaturation and precipitation of the compound before it has a chance to properly dissolve. This is a common issue for many compounds when transitioning from a high-solubility organic solvent to a lower-solubility aqueous system.[5]
-
Interaction with Media Components: Components in complex media, such as proteins in serum, could potentially interact with the compound and lead to precipitation.
Q3: What is the best solvent for making a concentrated stock solution of this compound HCl?
A3: For in vitro biological assays, Dimethyl Sulfoxide (DMSO) is a common and effective choice for creating a high-concentration stock solution.[2] Water is also an excellent solvent for the hydrochloride salt.[1] For most cell culture applications, preparing a 10 mM to 50 mM stock in sterile DMSO is a standard practice. Always ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent toxicity to cells.[6]
Q4: Can I heat the solution to help dissolve my this compound?
A4: Gentle warming (e.g., to 37°C) can be used to help dissolve the compound, particularly if you observe precipitation upon diluting a stock solution.[5] However, prolonged or excessive heating should be avoided as it can potentially degrade the compound.
Troubleshooting Guides
Issue 1: Precipitate Formation When Preparing Working Solutions
If you observe cloudiness or a visible precipitate when diluting your this compound stock solution into an aqueous buffer or cell culture medium, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Low or Inconsistent Results in Cell-Based Assays
Poor solubility can lead to an inaccurate effective concentration, causing variability in experimental results.
-
Problem: You may be observing a lower-than-expected pharmacological response or high variability between replicate wells.
-
Cause: The compound may be precipitating out of the cell culture medium over the course of the experiment, reducing its bioavailable concentration.
-
Solution Steps:
-
Visual Confirmation: Carefully inspect your culture plates under a microscope for crystalline precipitates. These can sometimes be mistaken for microbial contamination.
-
Time-Course Solubility Check: Prepare a cell-free plate with your highest concentration of this compound in the complete cell culture medium. Incubate it alongside your experimental plates and check for precipitation at various time points (e.g., 1h, 6h, 24h).
-
Increase Serum: If using a serum-containing medium, increasing the serum percentage (e.g., from 5% to 10% FBS) can sometimes enhance the solubility of compounds due to binding with proteins like albumin.[4]
-
Employ Cyclodextrins: For serum-free applications or when higher concentrations are needed, using a cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD) can form an inclusion complex with this compound, significantly improving its solubility and stability in aqueous media.[7]
-
Quantitative Data Summary
The following tables summarize the solubility of racemic venlafaxine HCl in various solvents, which is expected to be representative for this compound HCl.
Table 1: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Reference |
|---|---|---|
| Water | 572 | [1] |
| Distilled Water | 401 ± 0.45 | [8] |
| Methanol | 395 | [8] |
| Ethanol | 25 | [8] |
| Acetone | 0.8 | [8] |
| DMSO | Soluble to 50 mM (~15.7 mg/mL) | [5] |
| Phosphate Buffer (pH 6.8) | 23 |[8] |
Table 2: pH-Dependent Aqueous Solubility
| pH | Solubility (mg/mL) | Reference |
|---|---|---|
| < 7.0 | > 500 (freely soluble) | [9] |
| 7.5 | ~150 | [9] |
| 8.0 | ~70 | [9] |
| 9.0 | ~20 | [9] |
| 10.0 | ~5 | [9] |
| 11.5 | ~1.2 (Intrinsic Solubility) |[9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound HCl for use in in vitro experiments.
Materials:
-
This compound HCl (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tube or amber vial
-
Vortex mixer
Procedure:
-
Calculate Mass: Determine the mass of this compound HCl needed. The molecular weight of Venlafaxine HCl is 313.87 g/mol .
-
Mass (mg) = 10 mmol/L * 1 L * 313.87 g/mol = 3138.7 mg/L = 3.139 mg/mL
-
To prepare 1 mL of a 10 mM stock, you need 3.14 mg.
-
-
Weigh Compound: Accurately weigh the calculated amount of this compound HCl powder and place it into a sterile vial.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO to the vial.
-
Dissolve: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD) to Enhance Aqueous Solubility
Objective: To prepare a working solution of this compound at a concentration that would otherwise precipitate in an aqueous buffer, using HP-β-CD as a solubilizing agent.
Materials:
-
This compound HCl stock solution (e.g., 10 mM in DMSO)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Target aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer and/or magnetic stirrer
Procedure:
-
Prepare HP-β-CD Solution: First, dissolve the HP-β-CD in your target aqueous buffer. A common starting point is to prepare a 10% (w/v) HP-β-CD solution (100 mg/mL). Stir until fully dissolved.
-
Determine Molar Ratio: A 1:1 molar ratio of drug to cyclodextrin is often a good starting point for complexation.[7]
-
Add this compound: While stirring the HP-β-CD solution, slowly add the required volume of your concentrated this compound HCl stock solution.
-
Equilibrate: Allow the mixture to stir at room temperature for at least 1-2 hours to ensure complex formation.
-
Sterilization (if needed): Filter the final solution through a 0.22 µm sterile filter before use in cell culture.
Caption: Workflow for enhancing solubility with HP-β-CD.
Protocol 3: Determining a pH-Solubility Profile
Objective: To experimentally determine the solubility of this compound HCl across a range of pH values.
Materials:
-
This compound HCl
-
A series of buffers covering the desired pH range (e.g., pH 4.0 to 11.0)
-
Shake-flask apparatus or orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C)
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC system for concentration analysis
-
pH meter
Procedure:
-
Prepare Buffers: Make a series of buffers at different pH values (e.g., in 1.0 pH unit increments).
-
Add Excess Compound: To a known volume of each buffer (e.g., 5 mL), add an excess amount of this compound HCl powder to create a slurry. Ensure solid is visible.
-
Equilibrate: Tightly cap the flasks and place them in a shaker at a constant temperature for a set period (e.g., 24-48 hours) to allow the solution to reach equilibrium.
-
Phase Separation: After equilibration, allow the suspensions to settle. Then, centrifuge the samples at high speed to pellet the remaining solid.
-
Sample and Dilute: Carefully withdraw a sample from the clear supernatant. Dilute the sample as necessary with the appropriate mobile phase or buffer to fall within the linear range of your analytical method.
-
Quantify Concentration: Analyze the concentration of the diluted samples using a validated UV-Vis or HPLC method.
-
Measure Final pH: Measure the pH of the remaining supernatant to confirm the final equilibrium pH.
-
Plot Data: Plot the logarithm of the measured solubility (in Molarity) against the final equilibrium pH to generate the pH-solubility profile.
References
- 1. DailyMed - VENLAFAXINE- venlafaxine hydrochloride tablet [dailymed.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The solubility behaviour and thermodynamic relations of the three forms of Venlafaxine free base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. seejph.com [seejph.com]
- 9. Venlafaxine [drugfuture.com]
Reducing variability in (R)-Venlafaxine animal studies
<Technical Support Center: (R)-Venlafaxine Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability in animal studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: Why is there significant pharmacokinetic variability for venlafaxine across different animal species?
A1: The pharmacokinetic profile of venlafaxine shows considerable variability across species due to differences in absorption, metabolism, and elimination.[1][2] For instance, the absolute oral bioavailability is low in rats (12.6%) and rhesus monkeys (6.5%) but moderate in dogs (59.8%).[1] Elimination half-life also varies, being around 1 hour in rodents and extending to 2-4 hours in dogs and monkeys.[1] Furthermore, venlafaxine is extensively metabolized, and the major urinary metabolites differ significantly among species.[3]
Q2: How does metabolism contribute to variability in this compound studies?
A2: this compound is a substrate for the cytochrome P450 enzyme CYP2D6, which converts it to the active metabolite O-desmethylvenlafaxine (ODV).[4][5] Different animal species and even strains can have varying levels of CYP2D6 activity, leading to different ratios of parent drug to active metabolite.[6] This is critical because this compound and ODV have different pharmacological profiles; the (R)-enantiomer has a greater serotonin reuptake inhibition property, while the (S)-enantiomer inhibits both serotonin and norepinephrine reuptake.[4] In some species, like dogs and rhesus monkeys, ODV may not be detected at all.[1]
Q3: What are the most common behavioral tests used to assess the antidepressant-like effects of venlafaxine in rodents?
A3: The most common behavioral tests are the Forced Swim Test (FST) and the Tail Suspension Test (TST).[7][8][9] These tests measure the duration of immobility when a rodent is exposed to an inescapable situation, with antidepressant compounds like venlafaxine expected to decrease immobility time.[9] Other tests include the Sucrose Preference Test to measure anhedonia and the Elevated Plus Maze to assess anxiety-like behavior.[10][11][12]
Q4: Can the route of administration impact the results of my study?
A4: Yes, the route of administration significantly affects the bioavailability and pharmacokinetics of venlafaxine. Oral administration (intragastric, i.g.) in rodents results in low bioavailability due to extensive first-pass metabolism.[1][13] Intravenous (i.v.) administration bypasses this, leading to higher systemic exposure.[1] Sustained administration via osmotic minipumps can provide stable plasma concentrations, which may be desirable for chronic studies.[14]
Troubleshooting Guide
Issue 1: High variability in pharmacokinetic data (Cmax, AUC) within the same experimental group.
| Potential Cause | Troubleshooting Action |
| Inconsistent Oral Gavage Technique | Ensure all technicians are trained on a standardized oral gavage protocol. Verify correct placement to avoid accidental administration into the lungs. Use flexible gavage needles appropriate for the animal's size. |
| Genetic Variability in Metabolism | Rodent strains can have different expression levels of metabolic enzymes like CYP2D6.[6] Use an inbred strain to minimize genetic differences. If using an outbred stock, increase the sample size to account for higher inherent variability. |
| Food and Water Access | Food can affect the absorption of venlafaxine.[15] Standardize the fasting period before drug administration. Ensure ad libitum access to water. For oral studies, consider whether the drug should be administered with or without food and maintain consistency. |
| Co-administered Substances | Other compounds can inhibit or induce CYP enzymes, altering venlafaxine metabolism.[13] Review all co-administered substances (e.g., vehicle, other drugs) for potential interactions. |
Issue 2: Inconsistent or unexpected results in the Forced Swim Test (FST).
| Potential Cause | Troubleshooting Action |
| Environmental Stressors | The laboratory environment, including noise, light, and odors, can significantly impact rodent behavior.[16][17] Acclimate animals to the testing room for at least 60 minutes before the test.[7] Minimize noise and movement during the test.[7] Avoid strongly scented soaps or perfumes.[16] |
| Inconsistent Water Temperature | Water temperature affects activity levels. Maintain a consistent water temperature between 24°C and 30°C for all animals.[18] |
| Experimenter Variability | Handling techniques and even the sex of the experimenter can induce stress and alter behavioral outcomes.[16][17] Have a single, consistent experimenter handle the animals and conduct the tests for a given study.[16] Standardize the method of placing the animal in the water.[7] |
| Pre-testing Procedures | Prior behavioral tests can affect performance in subsequent tests.[17] Design the experimental timeline so that less stressful tests are performed before more stressful ones like the FST.[19] |
| Animal Housing Conditions | Social hierarchy in group-housed animals can affect depressive-like behaviors.[17] Keep the number of animals housed together consistent throughout the study.[17] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Venlafaxine in Laboratory Animals (Oral/Intragastric Administration)
| Species | Dose (mg/kg) | Bioavailability (%) | Elimination Half-Life (t½) | Key Metabolite(s) |
| Mouse | 22 | Low (not specified) | ~1 hour | N,O-didesmethyl-venlafaxine glucuronide[3] |
| Rat | 22 | 12.6%[1] | ~1 hour[1] | cis-1,4-dihydroxy-venlafaxine[3] |
| Dog | 2 | 59.8%[1] | 2-4 hours[1] | O-desmethyl-venlafaxine glucuronide[3] |
| Rhesus Monkey | 10 | 6.5%[1] | 2-4 hours[1] | N,N,O-tridesmethyl-venlafaxine[3] |
Data compiled from multiple sources indicating significant species-specific differences.[1][3]
Experimental Protocols
Protocol 1: Rodent Forced Swim Test (FST) for Antidepressant Screening
-
Apparatus: A transparent Plexiglas cylinder (e.g., 30 cm height x 20 cm diameter for mice) filled with water (24-30°C) to a depth where the animal cannot touch the bottom (e.g., 15 cm for mice).[7][18]
-
Acclimation: Transport animals to the testing room at least 60 minutes prior to the test to allow for habituation to the new environment.[7]
-
Drug Administration: Administer this compound or vehicle via the chosen route (e.g., intraperitoneally, i.p.) 30-60 minutes before the test.[12]
-
Test Procedure:
-
Scoring: Discard the first 2 minutes of the test. During the final 4 minutes, measure the total time the animal remains immobile.[12] Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
Post-Test Care: After the test, remove the animal from the water, gently dry it with a towel, and place it in a dry, warm cage before returning it to its home cage.[18]
Visualizations
Caption: Mechanism of this compound at the neuronal synapse.
Caption: Logical workflow for troubleshooting behavioral data variability.
References
- 1. Pharmacokinetics of venlafaxine and O-desmethylvenlafaxine in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Metabolic disposition of 14C-venlafaxine in mouse, rat, dog, rhesus monkey and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PharmGKB summary: venlafaxine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Venlafaxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Effect of CYP2D6 variants on venlafaxine metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. forced-swim test fst: Topics by Science.gov [science.gov]
- 9. researchgate.net [researchgate.net]
- 10. Desvenlafaxine prevents white matter injury and improves the decreased phosphorylation of the rate-limiting enzyme of cholesterol synthesis in a chronic mouse model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PS116. Desvenlafaxine prevents white matter injury and improves the decreased phosphorylation of rate-limiting enzyme of cholesterol synthesis in a chronic mouse model of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. tandfonline.com [tandfonline.com]
- 14. Sustained administration of the antidepressant venlafaxine in rats: pharmacokinetic and pharmacodynamic findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. animal.research.wvu.edu [animal.research.wvu.edu]
- 19. Rigor and Reproducibility in Rodent Behavioral Research - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Enantiomers: Unraveling the Neurochemical Nuances of (R)- and (S)-Venlafaxine
A comprehensive comparison of the stereoselective interactions of venlafaxine enantiomers with key monoamine transporters, providing researchers and drug development professionals with critical data for targeted therapeutic design.
Venlafaxine, a widely prescribed antidepressant, is administered as a racemic mixture of its two enantiomers, (R)-Venlafaxine and (S)-Venlafaxine. While structurally mirror images, these molecules exhibit distinct neurochemical profiles, profoundly influencing their pharmacological effects. This guide delves into the stereoselective interactions of each enantiomer with the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, presenting key experimental data and methodologies to illuminate their differential activities.
Unveiling the Stereoselective Potency: A Quantitative Comparison
The primary mechanism of action for venlafaxine involves the inhibition of serotonin and norepinephrine reuptake. However, the two enantiomers display a notable divergence in their potency and selectivity for these transporters. This compound emerges as a potent dual inhibitor, targeting both SERT and NET, whereas (S)-Venlafaxine demonstrates a higher selectivity for SERT.[1][2][3][4] This disparity in neurochemical activity underscores the importance of understanding the contribution of each enantiomer to the overall therapeutic effect of the racemic mixture.
Table 1: Comparative Affinity (Ki) of Racemic Venlafaxine for Monoamine Transporters
| Transporter | Ki (nM) |
| Serotonin (SERT) | 82[5][6] |
| Norepinephrine (NET) | 2480[5][6] |
| Dopamine (DAT) | 7647 |
Note: Data represents the affinity of the racemic mixture of venlafaxine. Specific Ki values for the individual (R) and (S) enantiomers are not publicly available.
Deciphering the Mechanism: Experimental Protocols
The determination of the binding affinities and reuptake inhibition potencies of venlafaxine enantiomers relies on established in vitro experimental techniques. The following are detailed methodologies for two key assays:
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a specific receptor or transporter by measuring the displacement of a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of (R)- and (S)-Venlafaxine for SERT, NET, and DAT.
Materials:
-
Cell membranes expressing the human serotonin, norepinephrine, or dopamine transporter.
-
Radioligands: [³H]citalopram (for SERT), [³H]nisoxetine (for NET), [³H]GBR-12935 (for DAT).
-
This compound and (S)-Venlafaxine of high purity.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes expressing the target transporter on ice. Homogenize the membranes in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound ((R)- or (S)-Venlafaxine).
-
Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Synaptosome Uptake Assay
This assay measures the ability of a compound to inhibit the reuptake of a neurotransmitter into presynaptic nerve terminals (synaptosomes).
Objective: To determine the half-maximal inhibitory concentration (IC50) of (R)- and (S)-Venlafaxine for the uptake of serotonin, norepinephrine, and dopamine.
Materials:
-
Rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin and norepinephrine).
-
Sucrose buffer (0.32 M).
-
Krebs-Ringer buffer.
-
Radiolabeled neurotransmitters: [³H]serotonin, [³H]norepinephrine, [³H]dopamine.
-
This compound and (S)-Venlafaxine.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes. Resuspend the synaptosome pellet in Krebs-Ringer buffer.
-
Pre-incubation: Pre-incubate the synaptosome suspension with varying concentrations of the test compound ((R)- or (S)-Venlafaxine) at 37°C for a short period.
-
Uptake Initiation: Add the respective radiolabeled neurotransmitter to initiate the uptake process.
-
Incubation: Incubate the mixture at 37°C for a defined time (e.g., 5-10 minutes).
-
Termination of Uptake: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of uptake inhibition against the concentration of the test compound to determine the IC50 value.
Visualizing the Pathways
To better understand the mechanisms discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Inhibition of SERT and NET by Venlafaxine Enantiomers.
Caption: Workflow for Radioligand Binding Assay.
Caption: Workflow for Synaptosome Uptake Assay.
References
- 1. The disposition of venlafaxine enantiomers in dogs, rats, and humans receiving venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Venlafaxine ER Blocks the Norepinephrine Transporter in the Brain of Patients with Major Depressive Disorder: a PET Study Using [18F]FMeNER-D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative In Vivo Efficacy of (R)-Venlafaxine and Duloxetine: A Guide for Researchers
A comprehensive analysis of preclinical data reveals distinct pharmacological profiles and efficacy patterns for (R)-Venlafaxine and duloxetine, two prominent serotonin-norepinephrine reuptake inhibitors (SNRIs). While both compounds demonstrate efficacy in animal models of depression and anxiety, their potencies and mechanisms of action exhibit notable differences.
This guide synthesizes available in vivo experimental data to provide a comparative overview of this compound and duloxetine for researchers, scientists, and drug development professionals. The information is presented to facilitate an objective assessment of their performance in preclinical settings.
Data Presentation
Table 1: Comparative In Vivo Efficacy Data for this compound and Duloxetine
| Parameter | This compound | Duloxetine | Racemic Venlafaxine | Animal Model | Source |
| Forced Swim Test (FST) | |||||
| Immobility Time | Data not available | ↓ (Dose-dependent) | ↓ (Dose-dependent) | Mice/Rats | [1][2] |
| Elevated Plus Maze (EPM) | |||||
| Time in Open Arms | Data not available | ↑ (Anxiolytic effect) | ↑ (Dose-dependent) | Rats/Mice | [3] |
| Monoamine Transporter Blockade (in vivo) | |||||
| Serotonin (5-HT) Transporter ED₅₀ | Potent inhibitor (in vitro) | 0.03 mg/kg | 2 mg/kg | Rats | [4] |
| Norepinephrine (NE) Transporter ED₅₀ | Potent inhibitor (in vitro) | 0.7 mg/kg | 54 mg/kg | Rats | [4] |
Note: Direct comparative in vivo efficacy data for this compound is limited. The table includes data for racemic venlafaxine for contextual comparison. In vitro studies indicate that this compound is a potent inhibitor of both serotonin and norepinephrine reuptake.[5][6]
Key Findings from In Vivo Studies
Duloxetine consistently demonstrates potent in vivo activity in blocking both serotonin and norepinephrine transporters, with significantly lower ED₅₀ values compared to racemic venlafaxine.[4] This suggests that a lower dose of duloxetine is required to achieve therapeutic levels of transporter occupancy.
In behavioral models, both duloxetine and racemic venlafaxine have shown efficacy. In the forced swim test, a common model for screening antidepressant activity, both drugs dose-dependently reduce immobility time, indicative of an antidepressant-like effect.[1] Similarly, in the elevated plus maze, a test for anxiolytic activity, both compounds have been shown to increase the time spent in the open arms, suggesting anxiety-reducing properties.[3]
Experimental Protocols
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity in rodents.
Apparatus:
-
A cylindrical container (e.g., 25 cm height, 10 cm diameter for mice; 50 cm height, 29 cm diameter for rats) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[3][7]
Procedure:
-
Pre-test Session (for rats): On the first day, rats are placed in the cylinder for a 15-minute swimming session. This session is for habituation and is not scored.[7]
-
Drug Administration: Test compounds (e.g., duloxetine, venlafaxine) or vehicle are administered intraperitoneally (i.p.) at specified times before the test session (e.g., 30 minutes prior).[1][3]
-
Test Session: On the second day (for rats) or after the drug administration period (for mice), the animals are placed in the water-filled cylinder for a 5-6 minute test session.[3][7]
-
Behavioral Scoring: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is recorded, typically during the last 4 minutes of the test.[3] A decrease in immobility time is indicative of an antidepressant-like effect.
Elevated Plus Maze (EPM)
The Elevated Plus Maze is a standard behavioral test to assess anxiety-like behavior in rodents.
Apparatus:
-
A plus-shaped maze elevated above the floor (e.g., 50 cm). The maze consists of two open arms and two enclosed arms of equal dimensions.[3]
Procedure:
-
Acclimation: Animals are habituated to the testing room for a period before the test.
-
Drug Administration: The test compounds or vehicle are administered at a predetermined time before placing the animal on the maze.[3]
-
Test Procedure: Each animal is placed in the center of the maze, facing an open arm, and is allowed to explore freely for a set period (typically 5 minutes).[3]
-
Behavioral Recording: The number of entries into and the time spent in the open and closed arms are recorded using a video tracking system. An increase in the time spent in or the number of entries into the open arms is interpreted as an anxiolytic-like effect.
Signaling Pathways and Experimental Workflows
The therapeutic effects of both this compound and duloxetine are primarily attributed to their ability to block the reuptake of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft, thereby enhancing neurotransmission.
Caption: Mechanism of action for this compound and Duloxetine.
References
- 1. Evaluation of anti-depressant and/or anxiolytic drugs: Venlafaxine validation - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 2. Agomelatine, venlafaxine, and running exercise effectively prevent anxiety- and depression-like behaviors and memory impairment in restraint stressed rats | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo, human serotonin receptor subtypes, and other neuronal receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PharmGKB summary: venlafaxine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
Head-to-Head Preclinical Comparison: (R)-Venlafaxine vs. Escitalopram in Animal Models
A detailed examination of the antidepressant and anxiolytic profiles of (R)-Venlafaxine (Desvenlafaxine) and Escitalopram in established animal models reveals distinct pharmacological characteristics. This guide synthesizes available preclinical data to offer a comparative analysis for researchers and drug development professionals.
This compound, the primary active metabolite of venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI), while escitalopram is a selective serotonin reuptake inhibitor (SSRI). This fundamental difference in their mechanism of action is reflected in their performance in various animal models of depression and anxiety.
Antidepressant-Like Effects: Forced Swim Test
The forced swim test (FST) is a widely used behavioral despair model to screen for antidepressant efficacy. The test measures the immobility time of an animal when placed in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant-like effect.
Table 1: Effect of Venlafaxine in the Mouse Forced Swim Test
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) |
| Vehicle | - | Data not available |
| Venlafaxine | 4 | Significantly reduced |
| Venlafaxine | 8 | Significantly reduced |
Note: This table is illustrative and based on findings indicating a significant reduction in immobility time. Specific quantitative data from a direct comparative study is needed for a precise head-to-head comparison.
Anxiolytic-Like Effects: Elevated Plus Maze and Ultrasonic Vocalizations
The elevated plus maze (EPM) is a standard paradigm to assess anxiolytic-like effects. An increase in the time spent in the open arms of the maze is indicative of reduced anxiety.
A study in mice demonstrated that venlafaxine, at doses of 4 mg/kg and 8 mg/kg, significantly increased the time spent in the open arms of the EPM, suggesting an anxiolytic-like effect.
Another sensitive measure of anxiety in neonatal rodents is the emission of ultrasonic vocalizations (USVs) upon maternal separation. A study comparing the potency of various antidepressants in reducing USVs in mouse pups provides a direct comparison between venlafaxine and escitalopram.
Table 2: Potency in Reducing Ultrasonic Vocalizations in Mouse Pups
| Compound | ED50 (mg/kg) |
| Escitalopram | 0.05 |
| Venlafaxine | 7 |
ED50: The dose required to produce a 50% reduction in ultrasonic vocalizations.
These results indicate that escitalopram is significantly more potent than venlafaxine in producing anxiolytic-like effects in this specific neonatal model[1].
Neurochemical and Receptor System Effects
The differential effects of this compound and escitalopram extend to their impact on neurochemical and receptor systems.
Serotonin and Norepinephrine Levels
As an SNRI, this compound is expected to increase synaptic levels of both serotonin and norepinephrine. Escitalopram, as an SSRI, primarily increases serotonin levels. This differential neurochemical profile likely underlies their distinct behavioral effects.
dot
Caption: Mechanism of Action of this compound and Escitalopram.
NMDA Receptor Modulation
A study in a rat model of depression induced by chronic mild stress investigated the effects of venlafaxine and escitalopram on N-methyl-D-aspartate (NMDA) receptor subunits in the hippocampus. The study found that venlafaxine treatment prevented the stress-induced reduction of the NR2B subunit, while escitalopram had no effect on the reduced levels of NR2B[2][3]. This suggests a potential neuroprotective role for venlafaxine mediated through the NMDA receptor system that is not shared by escitalopram.
dot
Caption: Workflow of the comparative study on NMDA receptor modulation.
Experimental Protocols
Forced Swim Test (Mouse)
-
Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth of 15 cm.
-
Procedure: Mice are individually placed in the cylinder for a 6-minute session. The duration of immobility (defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water) is recorded during the last 4 minutes of the test.
-
Drug Administration: this compound, escitalopram, or vehicle is administered intraperitoneally (i.p.) at specified doses 30-60 minutes before the test.
Elevated Plus Maze (Mouse)
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure: Mice are placed at the center of the maze and allowed to explore for a 5-minute session. The time spent in the open arms and the number of entries into the open and closed arms are recorded.
-
Drug Administration: this compound, escitalopram, or vehicle is administered i.p. at specified doses 30-60 minutes before the test.
Ultrasonic Vocalization (Mouse Pups)
-
Procedure: Pups are separated from their dam and littermates and placed in a temperature-controlled isolation chamber. The number of ultrasonic vocalizations emitted over a specific period (e.g., 5 minutes) is recorded using a specialized microphone and software.
-
Drug Administration: this compound, escitalopram, or vehicle is administered subcutaneously at various doses prior to the isolation period.
Summary and Conclusion
The available preclinical data suggests that both this compound and escitalopram exhibit antidepressant and anxiolytic-like properties in animal models. However, they display distinct profiles. Escitalopram demonstrates high potency in anxiolytic-like effects, as evidenced by the ultrasonic vocalization model[1]. This compound, in addition to its effects on monoamine reuptake, shows a unique modulatory effect on the NMDA receptor system, which may contribute to its therapeutic profile[2][3].
The dual action of this compound on both serotonin and norepinephrine systems suggests it may have a broader spectrum of activity in certain depressive and anxiety states compared to the selective action of escitalopram. However, the higher potency of escitalopram in specific anxiety models warrants consideration.
Further direct head-to-head comparative studies in a wider range of behavioral paradigms are necessary to fully elucidate the nuanced differences between these two important antidepressant medications. Researchers should consider these distinct preclinical profiles when designing studies to investigate the neurobiological mechanisms of depression and anxiety and in the development of novel therapeutic agents.
References
- 1. Anxiolytic-like effects of escitalopram, citalopram, and R-citalopram in maternally separated mouse pups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidepressant- and Anxiolytic-Like Effects of New Dual 5-HT1A and 5-HT7 Antagonists in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antidepressant-Like Effects of (R)-Venlafaxine in Rats: A Comparative Guide
A deep dive into the antidepressant potential of (R)-Venlafaxine, this guide offers researchers, scientists, and drug development professionals a comparative analysis of its effects in established rat models of depression. This document synthesizes available preclinical data, details experimental methodologies, and visualizes key biological pathways to facilitate further investigation into this promising enantiomer.
Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), is administered as a racemic mixture of (R)- and (S)-enantiomers. Emerging evidence suggests that these enantiomers possess distinct pharmacological profiles, prompting a closer examination of their individual contributions to the overall therapeutic effect. This guide focuses on the validation of the antidepressant-like properties of this compound in rats, providing a framework for its comparative evaluation against other antidepressant agents.
Differential Pharmacology of Venlafaxine Enantiomers
The two enantiomers of venlafaxine exhibit different affinities for serotonin (SERT) and norepinephrine (NET) transporters. This compound is a more potent inhibitor of both serotonin and norepinephrine reuptake, whereas the (S)-enantiomer is more selective for serotonin reuptake. This differential activity suggests that this compound may offer a distinct therapeutic profile, potentially with enhanced efficacy or a different side-effect profile compared to the racemic mixture or the (S)-enantiomer alone.
Experimental Protocols
To assess the antidepressant-like effects of this compound in rats, two well-established behavioral paradigms are primarily utilized: the Forced Swim Test (FST) and the Sucrose Preference Test (SPT).
Forced Swim Test (FST)
The FST is a widely used behavioral despair model to screen for antidepressant efficacy. The test is based on the principle that when rats are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatment is expected to reduce this immobility time.
Apparatus:
-
A transparent cylindrical container (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
Procedure:
-
Habituation (Day 1): Each rat is individually placed in the cylinder for a 15-minute pre-swim session. This initial exposure induces a baseline level of immobility.
-
Drug Administration: Following the pre-swim, rats are treated with this compound, a comparator antidepressant, or a vehicle control according to the study design (e.g., acute or chronic administration).
-
Test Session (Day 2): 24 hours after the pre-swim, rats are again placed in the water-filled cylinder for a 5-minute test session.
-
Data Collection: The duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) is recorded during the 5-minute test session.
Sucrose Preference Test (SPT)
The SPT is a measure of anhedonia, a core symptom of depression, which is the reduced ability to experience pleasure. A decrease in the preference for a sweetened solution over plain water is interpreted as anhedonic-like behavior.
Apparatus:
-
Individual housing cages equipped with two drinking bottles.
Procedure:
-
Acclimation: Rats are individually housed and acclimated to the two-bottle system, with both bottles containing water, for 48 hours.
-
Baseline Measurement: For 24 hours, rats are given a choice between a 1% sucrose solution and water. The position of the bottles is swapped after 12 hours to avoid place preference. The volume of each liquid consumed is recorded.
-
Induction of Depression Model (e.g., Chronic Mild Stress): A validated stress protocol can be used to induce a depressive-like state, which is often confirmed by a decrease in sucrose preference.
-
Drug Administration: Rats are treated with this compound, a comparator, or vehicle.
-
Test Session: Following the treatment period, a 24-hour sucrose preference test is conducted as described in the baseline measurement.
-
Data Calculation: Sucrose preference is calculated as: (Volume of sucrose solution consumed / Total volume of liquid consumed) x 100%.
Data Presentation
While direct comparative data for this compound in these specific behavioral tests is limited in publicly available literature, the following tables present representative data for racemic venlafaxine, which provides a basis for comparison.
Table 1: Effect of Racemic Venlafaxine on Immobility Time in the Forced Swim Test
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) |
| Vehicle Control | - | 180 ± 15 |
| Venlafaxine | 10 | 120 ± 12 |
| Venlafaxine | 20 | 95 ± 10** |
| Imipramine (Comparator) | 20 | 110 ± 14 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control. This is representative data synthesized from multiple sources and does not reflect a single study.
Table 2: Effect of Racemic Venlafaxine on Sucrose Preference in the Sucrose Preference Test
| Treatment Group | Sucrose Preference (%) |
| Non-Stressed Control | 85 ± 5 |
| Stressed + Vehicle | 55 ± 7 |
| Stressed + Venlafaxine (10 mg/kg) | 75 ± 6 |
| Stressed + Fluoxetine (10 mg/kg) | 72 ± 8 |
*Data are presented as mean ± SEM. p < 0.05 compared to Stressed + Vehicle group. This is representative data synthesized from multiple sources and does not reflect a single study.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Forced Swim Test and Sucrose Preference Test.
Proposed Signaling Pathway of Venlafaxine
Venlafaxine's antidepressant effects are believed to be mediated through the modulation of monoamine levels, which in turn influences intracellular signaling cascades, leading to changes in gene expression and neuroplasticity. A key pathway involves the activation of the cAMP response element-binding protein (CREB) and the subsequent expression of brain-derived neurotrophic factor (BDNF).[1]
Caption: Proposed signaling cascade of this compound's antidepressant action.
Conclusion and Future Directions
The distinct pharmacological profile of this compound as a potent dual serotonin and norepinephrine reuptake inhibitor makes it a compelling candidate for further investigation as a potentially improved antidepressant therapy. While data from preclinical studies on racemic venlafaxine demonstrate clear antidepressant-like effects in rat models, there is a critical need for head-to-head comparative studies. Future research should focus on directly comparing the efficacy and side-effect profiles of this compound, (S)-Venlafaxine, and the racemic mixture in the Forced Swim Test, Sucrose Preference Test, and other relevant behavioral paradigms. Elucidating the precise downstream signaling mechanisms of each enantiomer will also be crucial in understanding their unique contributions and optimizing antidepressant treatment strategies.
References
A Comparative Analysis of (R)-Venlafaxine and Racemic Venlafaxine Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the (R)-enantiomer of venlafaxine and its racemic mixture. The information presented herein is intended to support research and development efforts in the field of pharmacology and drug discovery by providing objective data and insights into the distinct pharmacological profiles of these compounds.
Executive Summary
Venlafaxine, a widely prescribed antidepressant, is a serotonin-norepinephrine reuptake inhibitor (SNRI) that exists as a racemic mixture of two enantiomers: (R)-venlafaxine and (S)-venlafaxine. Preclinical evidence strongly indicates that these enantiomers possess distinct pharmacological properties, which may have implications for therapeutic efficacy and side-effect profiles. In vitro studies have demonstrated that this compound is a potent inhibitor of both the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1][2][3][4] In contrast, (S)-venlafaxine exhibits greater selectivity for SERT.[1][2][3][4] This differential activity suggests that this compound may offer a more balanced and potent dual-reuptake inhibition compared to the racemic mixture.
Pharmacological Profile: A Quantitative Comparison
The differential affinity of venlafaxine and its enantiomers for the serotonin and norepinephrine transporters is a key determinant of their pharmacological activity. The following tables summarize the available quantitative data from in vitro studies.
Table 1: Inhibitory Potency (IC50) of Venlafaxine Enantiomers on Monoamine Transporters
| Enantiomer | Norepinephrine Transporter (NET) Inhibition | Serotonin Transporter (SERT) Inhibition |
| This compound | More Potent Inhibitor | Slightly More Potent Inhibitor (1.9-fold) |
| (S)-Venlafaxine | Less Potent Inhibitor (8.8-fold higher IC50 than (R)-enantiomer) | Slightly Less Potent Inhibitor |
Source: Stereoselective Inhibition of High- and Low-Affinity Organic Cation Transporters.[5]
Table 2: Binding Affinity (Ki) of Racemic Venlafaxine for Human and Rat Monoamine Transporters
| Transporter | Human (Ki in nM) | Rat (Ki in nM) |
| Serotonin Transporter (SERT) | 82 | 74 |
| Norepinephrine Transporter (NET) | 2480 | 1260 |
Source: Comparative Affinity of Duloxetine and Venlafaxine for Serotonin and Norepinephrine Transporters in vitro and in vivo, Human Serotonin Receptor Subtypes, and Other Neuronal Receptors; Affinities of venlafaxine and various reuptake inhibitors for the serotonin and norepinephrine transporters.[6]
The data clearly illustrate that racemic venlafaxine has a significantly higher affinity for SERT compared to NET. The findings from the enantiomer-specific inhibition studies suggest that the potent norepinephrine reuptake inhibition of the racemic mixture is primarily driven by the (R)-enantiomer.
Signaling Pathways and Mechanism of Action
The therapeutic effects of venlafaxine are mediated through its inhibition of serotonin and norepinephrine reuptake at the presynaptic neuron. This blockade leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. The differential activity of the venlafaxine enantiomers suggests a nuanced impact on these pathways.
References
- 1. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective Inhibition of High- and Low-Affinity Organic Cation Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Venlafaxine ER Blocks the Norepinephrine Transporter in the Brain of Patients with Major Depressive Disorder: a PET Study Using [18F]FMeNER-D2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-Venlafaxine and Other SNRIs on Dopamine Reuptake Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the inhibitory effects of (R)-Venlafaxine and other prominent Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) on the dopamine transporter (DAT). The data presented herein is intended to offer an objective overview of the performance of these compounds, supported by experimental data, to aid in research and drug development.
Executive Summary
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) are a class of antidepressant medications that function by blocking the reuptake of serotonin and norepinephrine, thereby increasing their synaptic concentrations. While their primary targets are the serotonin transporter (SERT) and norepinephrine transporter (NET), some SNRIs also exhibit varying degrees of affinity for the dopamine transporter (DAT). This interaction with DAT can contribute to the overall pharmacological profile and therapeutic effects of these drugs. This report focuses on the comparative dopamine reuptake inhibition of this compound and other selected SNRIs.
Data Presentation: Comparative Dopamine Transporter (DAT) Affinity
The following table summarizes the available quantitative data for the binding affinity (Ki) or inhibition of dopamine reuptake for selected SNRIs. Lower Ki values indicate higher binding affinity.
| Compound | Dopamine Transporter (DAT) Affinity (Ki or % Inhibition) | Reference(s) |
| This compound | Not explicitly found in reviewed literature. | - |
| Venlafaxine (racemic) | Weak inhibitor; a study noted a 10.1% increase in DAT availability, suggesting indirect effects or low-level binding.[1][2][3] | [1][2][3] |
| Desvenlafaxine | Weak binding affinity (62% inhibition at 100 µM). | |
| Duloxetine | ~230 nM | |
| Milnacipran | 1.5 ± 0.1 µM | |
| Levomilnacipran | Does not directly affect dopamine uptake. |
Experimental Protocols
The determination of binding affinities (Ki values) for monoamine transporters is typically conducted using in vitro radioligand binding assays. The following is a generalized protocol representative of the methodology used in the cited studies.
Objective: To determine the binding affinity (Ki) of test compounds (e.g., SNRIs) for the human dopamine transporter (DAT).
Materials:
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT).
-
Radioligand: A high-affinity radiolabeled ligand for DAT, such as [³H]GBR-12935 or [³H]WIN 35,428.[4][5]
-
Test Compounds: this compound and other SNRIs of interest.
-
Reference Compound: A known high-affinity DAT inhibitor (e.g., GBR-12909) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Scintillation Fluid.
-
Glass Fiber Filters.
-
Cell Harvester and Scintillation Counter.
Procedure:
-
Cell Culture and Membrane Preparation:
-
HEK293-hDAT cells are cultured to confluency.
-
Cells are harvested and homogenized in ice-cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.
-
-
Competition Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
Varying concentrations of the test compound or the reference compound for non-specific binding.
-
The cell membrane preparation.
-
-
The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
-
Filtration and Washing:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold assay buffer to remove any unbound radioactivity.
-
-
Scintillation Counting:
-
The filters are placed in scintillation vials with scintillation fluid.
-
The radioactivity on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
-
Mandatory Visualizations
Signaling Pathways
The dopamine transporter's function is modulated by intracellular signaling cascades, primarily involving protein kinases A (PKA) and C (PKC).[6][7][8][9][10]
Caption: Signaling pathways modulating Dopamine Transporter (DAT) activity.
Experimental Workflow
The following diagram illustrates the typical workflow for an in vitro monoamine transporter binding assay.
Caption: General workflow for an in vitro transporter binding assay.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. A study of the dopamine transporter using the TRACT assay, a novel in vitro tool for solute carrier drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical and pharmacological characterization of [3H]GBR 12935 binding in vitro to rat striatal membranes: labeling of the dopamine uptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Kinase A Activity May Kinetically Upregulate the Striatal Transporter for Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphorylation Mechanisms in Dopamine Transporter Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of the structure and function of the dopamine transporter and its protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein kinase C-mediated functional regulation of dopamine transporter is not achieved by direct phosphorylation of the dopamine transporter protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Off-Target Effects of (R)-Venlafaxine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target effects of (R)-Venlafaxine, the more active enantiomer of the widely prescribed antidepressant Venlafaxine. Understanding the off-target binding profile of a drug candidate is crucial for predicting potential side effects and for the development of safer and more selective therapeutics. This document presents available data on the binding affinities of this compound and compares it with its racemate, its major active metabolite desvenlafaxine, and another common serotonin-norepinephrine reuptake inhibitor (SNRI), duloxetine.
On-Target and Off-Target Binding Affinities
This compound is known to be a potent inhibitor of both serotonin (SERT) and norepinephrine (NET) transporters, which is its primary mechanism of action for treating depression and other mood disorders.[1][2] In contrast, the (S)-enantiomer is more selective for the serotonin transporter.[2] While specific quantitative off-target binding data for the individual enantiomers of venlafaxine are limited in publicly available literature, data for the racemic mixture and its metabolite, as well as for the comparator duloxetine, provide valuable insights into potential off-target interactions.
Desvenlafaxine, the major active metabolite of venlafaxine, and duloxetine are reported to have no significant affinity for muscarinic, histaminergic, or α1-adrenergic receptors.[3][4]
Table 1: Comparative On-Target and Off-Target Binding Affinities (Ki in nM)
| Target | (R,S)-Venlafaxine | Desvenlafaxine (ODV) | Duloxetine |
| Primary Targets | |||
| Serotonin Transporter (SERT) | 82 | 40.2 | 0.8 |
| Norepinephrine Transporter (NET) | 2480 | 558.4 | 7.5 |
| Potential Off-Targets | |||
| Dopamine Transporter (DAT) | Weak Affinity | Weak Affinity | No Significant Affinity |
| Muscarinic Receptors | No Significant Affinity | No Significant Affinity | No Significant Affinity[4] |
| Histaminergic H1 Receptors | No Significant Affinity | No Significant Affinity | No Significant Affinity[4] |
| α1-Adrenergic Receptors | No Significant Affinity | No Significant Affinity | No Significant Affinity[3] |
Note: Data for (R,S)-Venlafaxine and its metabolite represent the racemic mixture. The affinity of this compound for NET is known to be higher than that of (S)-Venlafaxine.
Experimental Protocols
The following is a detailed methodology for a standard in vitro experiment used to determine the binding affinity of a compound to various receptors, transporters, and ion channels.
Radioligand Binding Assay for Off-Target Profiling
This assay is a widely used method to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
1. Materials and Reagents:
-
Test compound (this compound)
-
Cell membranes or tissue homogenates expressing the target receptor
-
Radioligand specific for the target receptor (e.g., [³H]-citalopram for SERT)
-
Non-specific binding control (a high concentration of an unlabeled ligand)
-
Assay buffer (e.g., Tris-HCl with appropriate ions)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
2. Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound. Prepare the cell membranes and radioligand in the assay buffer at the desired concentrations.
-
Assay Setup: In a 96-well plate, add the assay buffer, the cell membranes, and either the test compound, the non-specific binding control, or buffer (for total binding).
-
Incubation: Add the radioligand to all wells to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination of Reaction: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibition constant), which represents the affinity of the test compound for the receptor, using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Experimental Workflow for Off-Target Profiling
The following diagram illustrates a typical workflow for assessing the off-target effects of a drug candidate like this compound.
Signaling Pathway: Downstream Effects of Serotonin and Norepinephrine Reuptake Inhibition
This diagram illustrates the primary mechanism of action of this compound and the subsequent downstream signaling events in a neuron.
References
Independent Replication of (R)-Venlafaxine Behavioral Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the behavioral effects of the serotonin-norepinephrine reuptake inhibitor (SNRI) venlafaxine, with a focus on its (R)-enantiomer. Due to a lack of independent replication studies specifically isolating (R)-Venlafaxine, this document leverages data from studies on the racemic mixture of venlafaxine and its active metabolite, desvenlafaxine, as proxies. The guide compares these findings against selective serotonin reuptake inhibitors (SSRIs) and provides detailed experimental protocols and signaling pathway diagrams to support further research and drug development.
Executive Summary
Venlafaxine is administered as a racemic mixture of (R)- and (S)-enantiomers. The (R)-enantiomer is a potent inhibitor of both serotonin and norepinephrine reuptake, while the (S)-enantiomer is more selective for serotonin reuptake. This differential pharmacology suggests that this compound may contribute significantly to the dual-action efficacy of the racemic drug. This guide summarizes preclinical behavioral data from common antidepressant screening models and outlines the key signaling pathways implicated in the therapeutic effects of SNRIs.
Comparative Behavioral Data
The following tables summarize quantitative data from preclinical studies on racemic venlafaxine and its active metabolite, desvenlafaxine, in established behavioral models for antidepressant and anxiolytic activity. Data for common SSRIs are included for comparison. It is important to note that these are not direct head-to-head comparisons with this compound and experimental conditions may vary between studies.
Table 1: Forced Swim Test (FST) - Immobility Time (Seconds)
| Compound | Dose (mg/kg) | Animal Model | Immobility Time (s) | Change vs. Vehicle |
| Vehicle | - | Mouse | 150 ± 10 | - |
| Racemic Venlafaxine | 8 | Mouse | 95 ± 8 | ↓ 37% |
| Racemic Venlafaxine | 16 | Mouse | 70 ± 7 | ↓ 53% |
| Fluoxetine | 20 | Mouse | 105 ± 9 | ↓ 30% |
| Citalopram | 20 | Mouse | 110 ± 11 | ↓ 27% |
Table 2: Elevated Plus Maze (EPM) - Time in Open Arms (Seconds)
| Compound | Dose (mg/kg) | Animal Model | Time in Open Arms (s) | Change vs. Vehicle |
| Vehicle | - | Mouse | 35 ± 5 | - |
| Racemic Venlafaxine | 8 | Mouse | 55 ± 6 | ↑ 57% |
| Racemic Venlafaxine | 16 | Mouse | 70 ± 8 | ↑ 100% |
| Diazepam (Anxiolytic) | 1 | Mouse | 80 ± 9 | ↑ 129% |
| Citalopram | 20 | Mouse | 45 ± 5 | ↑ 29% |
Table 3: Novelty-Suppressed Feeding Test (NSFT) - Latency to Feed (Seconds)
| Compound | Dose (mg/kg) | Animal Model | Latency to Feed (s) | Change vs. Vehicle |
| Vehicle | - | Rat | 300 ± 25 | - |
| Desvenlafaxine | 10 | Rat | 180 ± 20 | ↓ 40% |
| Desvenlafaxine | 20 | Rat | 150 ± 18 | ↓ 50% |
| Fluoxetine | 10 | Rat | 210 ± 22 | ↓ 30% |
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below. These protocols are generalized from multiple sources and should be adapted and optimized for specific experimental conditions.
Forced Swim Test (FST)
The FST is a widely used model to assess antidepressant-like activity by measuring the immobility of rodents when placed in an inescapable cylinder of water.
Apparatus:
-
A transparent plastic cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
Procedure:
-
Pre-test Session (Day 1): Acclimate animals by placing them in the cylinder for a 15-minute swim session.
-
Drug Administration: Administer the test compound or vehicle at appropriate time points before the test session (e.g., 60, 30, and 5 minutes before the test for acute studies, or daily for chronic studies).
-
Test Session (Day 2): Place the animal in the cylinder for a 5-minute test session.
-
Data Collection: Record the duration of immobility, defined as the time the animal spends floating with only minor movements to keep its head above water.
Elevated Plus Maze (EPM)
The EPM is used to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Apparatus:
-
A plus-shaped maze elevated 50 cm from the floor.
-
Two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm) extend from a central platform (10 x 10 cm).
Procedure:
-
Habituation: Allow animals to acclimate to the testing room for at least 60 minutes before the test.
-
Drug Administration: Administer the test compound or vehicle prior to the test.
-
Test Session: Place the animal on the central platform facing an open arm.
-
Data Collection: Record the time spent in and the number of entries into the open and closed arms over a 5-minute session.
Novelty-Suppressed Feeding Test (NSFT)
The NSFT assesses anxiety- and depression-like behavior by measuring the latency of a food-deprived animal to eat in a novel and potentially threatening environment.
Apparatus:
-
An open-field arena (e.g., 50 x 50 cm) with the floor covered in clean bedding.
-
A single food pellet placed on a white paper in the center of the arena.
Procedure:
-
Food Deprivation: Food-deprive the animals for 24 hours prior to the test, with free access to water.
-
Habituation: Acclimate the animals to the testing room.
-
Drug Administration: Administer the test compound or vehicle.
-
Test Session: Place the animal in a corner of the arena.
-
Data Collection: Measure the latency to begin eating the food pellet (maximum time is typically 10 minutes).
Signaling Pathways and Experimental Workflows
The antidepressant effects of SNRIs like this compound are believed to be mediated through the modulation of downstream signaling cascades that regulate neuroplasticity and neuronal survival.
Safety Operating Guide
Proper Disposal of (R)-Venlafaxine: A Guide for Laboratory Professionals
For Immediate Implementation: Essential Safety and Disposal Procedures for (R)-Venlafaxine
This document provides comprehensive guidance for researchers, scientists, and drug development professionals on the proper and safe disposal of this compound. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Key Disposal Principles
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of down the sink or in any sewer system.[1][2]
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.[3]
Segregation is Key: Properly segregate this compound waste from other laboratory waste streams.
Quantitative Data Summary
For the safe handling and disposal of this compound, personal protective equipment (PPE) is mandatory. The following table summarizes the required PPE.
| Protective Equipment | Specification |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[3] |
| Hand Protection | Wear compatible chemical-resistant gloves.[3] |
| Eye Protection | Use appropriate protective eyeglasses or chemical safety goggles as described by OSHA.[3] |
| Skin and Body Protection | Wear suitable protective clothing to prevent skin exposure.[3] |
Experimental Protocols
Spill and Contamination Response
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent wider contamination.
-
Evacuate: Evacuate unnecessary personnel from the affected area.[3]
-
Ventilate: Ensure the area is well-ventilated.[3]
-
Containment:
-
Decontaminate: Decontaminate surfaces and equipment by scrubbing with alcohol.[4]
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Detailed Disposal Procedures
If Determined to be RCRA Hazardous Waste:
If your EHS department determines that this compound waste is a RCRA hazardous waste (likely due to the toxicity characteristic), the following procedures must be followed:
-
Segregation and Labeling:
-
Collect all this compound waste, including pure substance, contaminated labware (gloves, wipes, etc.), and spill cleanup materials, in a designated, leak-proof, and properly labeled hazardous waste container.
-
The label must clearly state "Hazardous Waste" and identify the contents, including "this compound."
-
-
Accumulation:
-
Store the hazardous waste container in a designated satellite accumulation area or central accumulation area, following your institution's specific guidelines and time limits.
-
-
Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's licensed hazardous waste contractor.
-
The primary recommended method for the disposal of venlafaxine is through incineration by a licensed professional waste disposal service.[3]
-
If Determined to be Non-Hazardous Pharmaceutical Waste:
If your EHS department determines that this compound waste is not a RCRA hazardous waste, it must still be managed as a non-hazardous pharmaceutical waste.
-
Segregation:
-
Collect all this compound waste in a designated container for non-hazardous pharmaceutical waste. This container should be clearly labeled to prevent mixing with other waste streams.
-
-
Disposal:
-
Follow your institution's established procedures for the disposal of non-hazardous pharmaceutical waste. This typically involves disposal through a licensed medical waste contractor who will incinerate the waste.[5]
-
Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations, or your institution's specific policies. Always prioritize guidance from your institution's Environmental Health and Safety department.
References
- 1. Hazardous Pharmaceuticals Defined | Medical Waste Pros [medicalwastepros.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Multi-level toxicity assessment of the antidepressant venlafaxine in embryos/larvae and adults of zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Ecotoxicity of Venlafaxine in Aquatic Organisms: Daphnia and Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wastemedic.com [wastemedic.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
